4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPCPJLLNKCLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629706 | |
| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-91-0 | |
| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a bicyclic heterocyclic compound featuring a tetrahydrobenzene ring fused to an isoxazole core, with a methanol group at the 3-position. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1] This guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route, detailed predicted spectroscopic data, and hypothetical experimental protocols. While specific experimental data for this exact molecule is not extensively published, this document serves as a robust theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound, based on its chemical structure, is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂[2] |
| Molecular Weight | 153.18 g/mol [2] |
| IUPAC Name | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol |
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from cyclohexanone. The overall strategy involves the formation of a key intermediate, 2-(hydroxymethylene)cyclohexanone, followed by cyclization with hydroxylamine to form the tetrahydro-benzisoxazole ring system. Subsequent functional group manipulation would then yield the target primary alcohol.
The proposed workflow for the synthesis is outlined in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation and Spectroscopic Data
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical convergence of data from these methods provides a complete picture of the molecular architecture.
Caption: Logical workflow for the structure elucidation of the target compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrobenzene ring and the hydroxymethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.50 | t (broad) | 1H | -OH |
| ~2.60 | t | 2H | C4-H₂ |
| ~2.45 | t | 2H | C7-H₂ |
| ~1.80 | m | 4H | C5-H₂, C6-H₂ |
Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165.0 | C3 (isoxazole) |
| ~160.0 | C7a (isoxazole) |
| ~110.0 | C3a (isoxazole) |
| ~58.0 | -CH₂OH |
| ~25.0 | C7 |
| ~22.5 | C4 |
| ~22.0 | C5 |
| ~21.5 | C6 |
Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.
Predicted IR Spectroscopy Data
The IR spectrum will indicate the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 2930-2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C=C stretch (isoxazole ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 153 | [M]⁺, Molecular Ion |
| 136 | [M - OH]⁺ |
| 122 | [M - CH₂OH]⁺ |
| 94 | Retro-Diels-Alder fragmentation |
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of this compound.
Synthesis of 2-(Hydroxymethylene)cyclohexanone: To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, ethyl formate (1.2 eq) is added dropwise at 0-5 °C. Cyclohexanone (1.0 eq) is then added, and the mixture is stirred at room temperature overnight. The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole: 2-(Hydroxymethylene)cyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Vilsmeier-Haack Formylation: To a solution of 4,5,6,7-Tetrahydro-1,2-benzisoxazole (1.0 eq) in dry DMF (5.0 eq) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The reaction mixture is then heated to 80-90 °C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated product is filtered, washed with water, and dried.
Reduction to this compound: 3-Formyl-4,5,6,7-tetrahydro-1,2-benzisoxazole (1.0 eq) is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.
Spectroscopic Analysis:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data are derived from the analysis of structurally related compounds. This information serves as a valuable resource for researchers interested in the synthesis and characterization of novel isoxazole derivatives for potential applications in drug discovery and development.
References
CAS 1363210-25-6 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of CAS 1363210-25-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound with CAS number 1363210-25-6, identified as (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this document combines computed data with detailed, standardized experimental protocols for determining key physicochemical parameters. Furthermore, it explores the potential biological significance of this molecule by examining the activities of structurally related isoxazole-containing compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundation for further investigation of this and similar chemical entities.
Chemical Identity and Computed Physicochemical Properties
The compound with CAS number 1363210-25-6 is chemically known as (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.[1] Its chemical structure and basic identifiers are summarized below.
Table 1: Chemical Identifiers for CAS 1363210-25-6
| Identifier | Value |
| CAS Number | 1363210-25-6 |
| IUPAC Name | (4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanol |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | C1CCC2=C(C1)C(=NO2)CO |
| InChI Key | ATQYGVCVGUFDOG-UHFFFAOYSA-N |
The following table summarizes the key computed physicochemical properties for CAS 1363210-25-6, which are valuable for predicting its behavior in various experimental and biological systems.[1]
Table 2: Computed Physicochemical Properties of CAS 1363210-25-6
| Property | Value | Source |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 153.078978594 g/mol | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 184 | PubChem |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a compound.
Protocol:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.[2][3][4]
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.
Protocol (Shake-Flask Method):
-
Solution Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.[5][6][7][8]
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Protocol (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11]
Potential Biological Activity and Signaling Pathways
Direct biological data for CAS 1363210-25-6 is not currently available. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
-
Anti-inflammatory and Antioxidant Activities: A study on derivatives of the closely related (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl) moiety has shown potential for anti-inflammatory and antioxidant effects.[12] The anti-inflammatory activity may be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
-
Hsp90 Inhibition: Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[13] Hsp90 is a molecular chaperone that is crucial for the stability and function of many client proteins involved in cell growth, proliferation, and survival, making it an important target in cancer therapy. Inhibition of Hsp90 leads to the degradation of these client proteins.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: General experimental workflow for determining key physicochemical properties.
Potential Signaling Pathway: Hsp90 Inhibition
Caption: Simplified diagram of Hsp90 inhibition leading to apoptosis.
Conclusion
While experimental data on CAS 1363210-25-6 is sparse, its computed physicochemical properties suggest it possesses drug-like characteristics. The established biological activities of related isoxazole-containing compounds, particularly as anti-inflammatory agents and Hsp90 inhibitors, highlight promising avenues for future research into the therapeutic potential of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The standardized protocols provided herein offer a clear roadmap for the experimental characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline. Further investigation is warranted to elucidate the precise biological functions and mechanisms of action of this compound.
References
- 1. (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol | C8H11NO2 | CID 71306252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. westlab.com [westlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]
- 10. enamine.net [enamine.net]
- 11. acdlabs.com [acdlabs.com]
- 12. rkmmanr.org [rkmmanr.org]
- 13. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and the development of new synthetic methodologies. This document aims to provide a comprehensive guide to the spectral analysis of this compound, outlining the expected data from key analytical techniques. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental data for this compound. Therefore, this guide will present a theoretical framework for its spectral analysis, based on the known spectral properties of its constituent functional groups and related structures.
Introduction
The 1,2-benzisoxazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The tetrahydro-benzisoxazole core, combined with a methanol substituent, presents a unique chemical entity with potential for further functionalization. The spectral analysis of this molecule is crucial for confirming its structure, assessing its purity, and understanding its chemical behavior. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
In the absence of experimental data, the following tables summarize the predicted spectral characteristics for this compound based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | Singlet | 2H | -CH₂OH |
| ~3.5 | Singlet (broad) | 1H | -OH |
| ~2.5 | Triplet | 4H | C4-H₂, C7-H₂ |
| ~1.8 | Multiplet | 4H | C5-H₂, C6-H₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 |
| ~155 | C7a |
| ~110 | C3a |
| ~60 | -CH₂OH |
| ~20-30 | C4, C5, C6, C7 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic-like) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (isoxazole) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-H₂O]+ | Loss of water |
| [M-CH₂OH]+ | Loss of the hydroxymethyl group |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectral data. The following outlines standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum shows the absorption of infrared radiation corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI typically leads to more fragmentation, providing structural information, while ESI is a softer technique that often preserves the molecular ion.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Data Analysis Workflow
The process of analyzing the spectral data to confirm the structure of this compound follows a logical progression.
Conclusion
While experimental spectral data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its analysis. The predicted spectral data and outlined experimental protocols offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The systematic application of NMR, IR, and MS techniques, as depicted in the workflow, is essential for unambiguous structural elucidation and will be invaluable for any future studies on this molecule.
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Characterization of Tetrahydrobenzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzisoxazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and serves as a crucial building block in medicinal chemistry. A comprehensive understanding of its structural features through nuclear magnetic resonance (NMR) spectroscopy is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives. This in-depth technical guide provides a detailed overview of the ¹H and ¹³C NMR characterization of tetrahydrobenzisoxazole and its analogs, complete with data tables, experimental protocols, and workflow visualizations to aid researchers in their synthetic and drug discovery endeavors.
¹H and ¹³C NMR Spectral Data of Isoxazoline-Fused Cycloalkanes
While specific spectral data for a wide range of tetrahydrobenzisoxazole derivatives are dispersed throughout the literature, the following tables summarize representative ¹H and ¹³C NMR data for structurally related isoxazoline-fused cycloalkanes, which serve as excellent models for understanding the spectral characteristics of the tetrahydrobenzisoxazole core. The data presented is for cyclopentane- and cyclooctane-fused isoxazoline derivatives, which exhibit similar chemical environments and coupling patterns to their cyclohexane counterparts.[1][2]
Table 1: Representative ¹H NMR Spectral Data for Isoxazoline-Fused Cycloalkane Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (3-(4-Bromophenyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4,6-diyl)dimethanol | DMSO-d₆ + CDCl₃ | Ar-H | 7.49 (m) | m | - |
| H-3 | 5.08 (dd) | dd | 6.0, 10.5 | ||
| H-6a | 4.27 (dd) | dd | 6.0, 10.5 | ||
| CH₂OH | 3.80 (m), 3.51 (m) | m | - | ||
| Cyclopentane-H | 2.21 (m), 2.04 (m), 1.47 (m) | m | - | ||
| 3-Nitro-1-oxa-2-azaspiro[4.7]dodec-2-ene | Not Specified | CH₂ (Isoxazoline) | 2.68 (s) | s | - |
| CH₂ (Cyclooctane) | 1.37-1.79 (m), 1.98-2.11 (m) | m | - | ||
| NH | 3.84 (br. s) | br. s | - |
Table 2: Representative ¹³C NMR Spectral Data for Isoxazoline-Fused Cycloalkane Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |
| (3-(4-Bromophenyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4,6-diyl)dimethanol | DMSO-d₆ + CDCl₃ | C=N | 158.5 |
| Ar-C | 132.2, 130.7, 130.2, 129.6, 128.2, 126.4 | ||
| C-3 | 88.7 | ||
| CH₂OH | 63.4, 62.5 | ||
| C-3a, C-6a | 55.8, 50.0 | ||
| Cyclopentane-C | 45.9, 30.4 | ||
| 3-Nitro-1-oxa-2-azaspiro[4.7]dodec-2-ene | Not Specified | C=N | 117.4 |
| C-spiro | 86.3 | ||
| CH₂ (Isoxazoline) | 26.7 | ||
| CH₂ (Cyclooctane) | 22.0, 24.9, 27.9, 31.6 | ||
| CH₃ | 37.3 |
Experimental Protocols
A standardized and meticulous experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved through techniques such as column chromatography, recrystallization, or distillation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for these derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Temperature: Set the probe temperature, typically to 25 °C.
-
Shimming: Shim the magnetic field to obtain optimal resolution and line shape.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width to cover the expected carbon resonances (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.
-
Synthesis and Characterization Workflow
The synthesis of tetrahydrobenzisoxazole derivatives often involves a key cycloaddition reaction. The general workflow from synthesis to structural confirmation is depicted below.
General workflow for the synthesis and characterization of tetrahydrobenzisoxazole derivatives.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of tetrahydrobenzisoxazole derivatives. Researchers can leverage this information to accelerate their research and development efforts in the synthesis and application of this important class of heterocyclic compounds. The provided data and protocols serve as a starting point, and it is recommended to consult the primary literature for specific, detailed information on newly synthesized analogs.
References
An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed theoretical framework for the mass spectrometric fragmentation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. Due to the absence of published experimental spectra for this specific molecule, the fragmentation pathways described herein are predicted based on established principles of mass spectrometry and data from structurally related compounds, including isoxazole and benzisoxazole derivatives.[1][2][3] This guide is intended to aid in the identification and structural elucidation of this compound and its analogues in various research and development settings.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the ionization of the molecule to form a molecular ion (M•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the isoxazole ring and the loss of the methanol substituent. The weak N-O bond of the isoxazole ring is a probable site for initial ring opening.[1]
The energetically unstable molecular ion will likely undergo fragmentation to produce a series of smaller, charged fragments.[4] The most abundant fragments (the base peak and other significant peaks) in the mass spectrum will correspond to the most stable cations that can be formed.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Structures
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
| 167 | [C₉H₁₁NO₂]•+ | - | Molecular Ion (M•+) |
| 136 | [C₈H₈NO]⁺ | •CH₂OH | Loss of the hydroxymethyl radical from the molecular ion. |
| 137 | [C₈H₉NO]•+ | CH₂O | Loss of formaldehyde from the molecular ion via a rearrangement. |
| 108 | [C₇H₆N]⁺ | CO | Decarbonylation following the loss of the hydroxymethyl group. |
| 81 | [C₆H₉]⁺ | C₃H₂NO₂ | Fragmentation of the isoxazole ring and subsequent losses. |
| 79 | [C₆H₇]⁺ | C₃H₄NO₂ | Cleavage of the isoxazole ring system. |
Proposed Experimental Protocol
To acquire the mass spectrum of this compound, the following experimental setup using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is proposed.
2.1. Sample Preparation
-
Solvent: Prepare a 1 mg/mL solution of the solid compound in a volatile organic solvent such as methanol or dichloromethane.
-
Dilution: Serially dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
2.2. Gas Chromatography (GC) Conditions
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Scan Rate: 2 scans/second.
-
Detector: Electron multiplier.
Visualization of Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for this compound, commencing with the molecular ion.
Caption: Predicted EI fragmentation of this compound.
References
An In-Depth Technical Guide on the Putative Crystal Structure and Molecular Geometry of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure and molecular geometry of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature has revealed a notable absence of experimental structural data for this specific compound. Consequently, this document provides a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, the definitive method for such analyses. Furthermore, a logical workflow for this experimental process is presented visually. While quantitative structural parameters cannot be tabulated due to the lack of experimental data, this guide serves as a foundational resource for researchers intending to undertake the crystallographic analysis of this molecule.
Introduction
This compound, with the molecular formula C₈H₁₁NO₂, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise determination of its three-dimensional structure is a prerequisite for understanding its structure-activity relationships (SAR), designing derivatives with improved pharmacological profiles, and for computational modeling studies such as molecular docking. The crystal structure provides definitive information on molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern the packing of molecules in the solid state.
As of the date of this publication, no experimental crystal structure for this compound has been deposited in public databases or published in the peer-reviewed literature. This guide, therefore, outlines the established experimental procedure that would be employed to elucidate this structure.
General Molecular Information
Basic information for this compound has been compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem |
| Molecular Weight | 153.18 g/mol | PubChem |
| IUPAC Name | (4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol | PubChem |
| CAS Number | 1363210-25-6 | PubChem |
Experimental Protocol for Crystal Structure Determination
The definitive method for determining the molecular and crystal structure of a small organic molecule like this compound is single-crystal X-ray diffraction.[1][2][3] The following protocol describes the generalized steps necessary to achieve this.
Synthesis and Purification
The initial and critical step is the synthesis of the target compound with high purity. A potential synthetic route would need to be developed or adapted from literature for related benzisoxazole derivatives. Following synthesis, the compound must be purified to ≥99% purity to facilitate the growth of high-quality single crystals. Common purification techniques include:
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: Separating the target compound from impurities by passing it through a stationary phase (e.g., silica gel) with a suitable mobile phase.
Purity would be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step.[4] Crystals should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other defects.[1][2] Several methods can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[1][2] The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and protect it from radiation damage.
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2] Modern diffractometers automate this process, collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods for small molecules to generate an initial electron density map.[4] This map allows for the initial placement of atoms.
The atomic positions and their displacement parameters are then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.
Caption: General workflow for small molecule crystal structure determination.
Conclusion
While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides the necessary theoretical and procedural framework for its determination. The protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis outlined herein represent the standard, validated approach to obtaining high-resolution structural data for small organic molecules. Researchers are encouraged to utilize this guide as a blueprint for their own investigations into the structural characteristics of this and related compounds, with the ultimate goal of contributing this valuable data to the scientific community. The deposition of such a structure in a public repository like the Cambridge Structural Database would be a significant contribution to the fields of chemistry and drug discovery.
References
A Technical Guide to the Preliminary Biological Activity Screening of Novel Benzisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of novel benzisoxazole compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This document details the experimental protocols for key biological assays, presents quantitative data for representative compounds, and visualizes the underlying signaling pathways and experimental workflows.
Anticancer Activity of Benzisoxazole Derivatives
Novel benzisoxazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of novel benzisoxazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Representative Compound(s) | Target Cell Line(s) | IC50 (µM) | Reference |
| 2-Allylbenzo[d]isoxazol-3(2H)-ones | 3b, 3d, 3f, 3h | HT-29 (Colon Cancer) | Data not specified, but noted as "potent" | [1] |
| Benzoxazole Derivatives | 12d, 12f, 12i, 12l, 13a | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | 12l: 10.50 (HepG2), 15.21 (MCF-7) | [1] |
| Benzoxazole Derivatives | 14o, 14l, 14b | HepG2, MCF-7 | 14a: 3.95 (HepG2), 4.05 (MCF-7); 14g: 10.73 (HepG2), 5.8 (MCF-7) | [2] |
| Benzoxazole-based Derivatives | 8d | MCF-7, HCT116 (Colon Cancer), HepG2 | 3.43 (MCF-7), 2.79 (HCT116), 2.43 (HepG2) | [3] |
| Benzoxazole/Benzothiazole Derivatives | 4c | HepG2, HCT-116, MCF-7 | 9.45 (HepG2), 5.76 (HCT-116), 7.36 (MCF-7) | [4] |
| Isoxazole-carboxamide Derivatives | MYM4 | CaCo-2 (Colon Cancer), Hep3B (Liver Cancer), HeLa (Cervical Cancer) | 10.22 (CaCo-2), 4.84 (Hep3B), 1.57 (HeLa) | [5] |
| Isoxazole Analogs | 2e | B16F1 (Melanoma) | 0.079 | [6] |
| 3-Hetarylaminoisoquinolinone Derivatives | 12 | Various | Mean GP of 49.57% | [7] |
| Isoxazole Functionalized Quinazolinone | 5c | COLO 205 (Colon Cancer), HepG2 | 15.3 (COLO 205), 11.6 (HepG2) | [8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzisoxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins like caspases and members of the Bcl-2 family.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization or scraping.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.
Signaling Pathways and Experimental Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. researchgate.net [researchgate.net]
The Tetrahydrobenzisoxazole Scaffold: A Core Component in the Quest for Alzheimer's Disease Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzisoxazole scaffold has emerged as a significant structural motif in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this privileged scaffold, with a primary focus on its role in the modulation of γ-secretase for the potential treatment of Alzheimer's disease.
Discovery and Design Rationale
The discovery of the tetrahydrobenzisoxazole scaffold as a key element in potent and selective γ-secretase modulators (GSMs) represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's disease. Researchers identified this unique ring system as a conformationally constrained linker to mimic the bioactive conformation of previously reported acyclic GSMs.[1] The design strategy aimed to lock the side chain of the molecule in a specific orientation to enhance binding affinity and selectivity for the γ-secretase enzyme complex.[1]
Significance in Alzheimer's Disease Research
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, with the Aβ42 peptide being the most amyloidogenic and neurotoxic species.[1] γ-secretase is a crucial enzyme in the production of Aβ peptides. While early efforts focused on inhibiting γ-secretase (γ-secretase inhibitors or GSIs), this approach was hampered by toxicity due to the inhibition of other essential signaling pathways, such as Notch processing.[1]
GSMs, such as those built around the tetrahydrobenzisoxazole core, offer a more refined therapeutic strategy. Instead of blocking the enzyme entirely, they modulate its activity to selectively reduce the production of the toxic Aβ42 peptide while increasing the formation of shorter, less harmful Aβ species.[1] This selective modulation is anticipated to have a better safety profile.
Signaling Pathway: γ-Secretase Modulation
The following diagram illustrates the mechanism of action of tetrahydrobenzisoxazole-based GSMs in the context of amyloid precursor protein (APP) processing.
Caption: Mechanism of γ-Secretase Modulation by Tetrahydrobenzisoxazole-Based GSMs.
Quantitative Data: In Vitro Activity of Tetrahydrobenzisoxazole Derivatives
A series of compounds incorporating the tetrahydrobenzisoxazole scaffold were synthesized and evaluated for their ability to inhibit Aβ42 production in HEK293 cells. The following table summarizes the in vitro activity and properties of key analogues.[1]
| Compound ID | R Group | Aβ42 IC50 (nM) | Selectivity (Aβtotal/Aβ42) | cLogD | pKa |
| 14a | N-propylamino | 148 | 13 | 2.59 | 7.98 |
| 14c | N-isobutylamino | 151 | 14 | 3.23 | 7.91 |
| 14e | N-(4-fluorobenzyl)amino | 144 | 22 | 3.71 | 7.08 |
| 14i | N-(2,2,2-trifluoroethyl)amino | 464 | 43 | 2.77 | 5.42 |
Experimental Protocols
General Synthetic Scheme
The synthesis of the tetrahydrobenzisoxazole core involves a key [3+2] cycloaddition reaction. The general synthetic workflow is outlined below.
References
Uncharted Territory: The Therapeutic Potential of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol Remains Undiscovered
Despite a comprehensive search of scientific literature and chemical databases, no specific therapeutic applications, biological activity, or pharmacological data are currently available for the compound 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. This molecule, identified by its CAS number 893638-91-0, is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, it appears that its potential in drug discovery and development has yet to be explored and documented in publicly accessible resources.
While information on the specific compound is absent, the broader chemical class to which it belongs, isoxazole derivatives, is well-represented in medicinal chemistry. Isoxazoles are a class of five-membered heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. The isoxazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.
The Promise of the Isoxazole Scaffold: A Landscape of Therapeutic Possibilities
Research into various isoxazole-containing compounds has revealed a wide spectrum of pharmacological activities. These findings suggest potential avenues of investigation for novel derivatives such as this compound. The diverse biological effects associated with the isoxazole nucleus include:
-
Anti-inflammatory Activity: Many isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways.
-
Antimicrobial Properties: The isoxazole scaffold is found in various antibacterial and antifungal agents.
-
Anticancer Potential: Certain isoxazole-containing molecules have demonstrated cytotoxic effects against various cancer cell lines, with some acting as inhibitors of key signaling pathways involved in tumor growth. For instance, structurally related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been studied for their pro-apoptotic activity in cancer cells.
-
Neuroprotective Effects: Some isoxazole analogs have shown promise in models of neurodegenerative diseases, suggesting a potential to protect neurons from damage.
Future Directions: Charting a Course for Investigation
The absence of data on this compound presents a unique opportunity for new research. A logical first step would be to synthesize the compound and subject it to a battery of in vitro screening assays to identify any potential biological activity.
A hypothetical workflow for investigating the therapeutic potential of this compound could involve the following stages:
Given the diverse activities of the isoxazole family, initial screening could target a wide range of therapeutic areas. Based on the activities of related compounds, assays for anti-inflammatory, anticancer, and antimicrobial effects would be a rational starting point.
Conclusion
An In-Depth Technical Guide on the Physicochemical Profile of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
Disclaimer: Publicly available experimental data on the solubility and stability of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is limited. This guide synthesizes available computed data and provides generalized experimental protocols for characterization.
Executive Summary
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This document provides a summary of its computed physicochemical properties and outlines standardized, yet hypothetical, experimental protocols for determining its solubility and stability profiles. These methodologies are based on established practices in the pharmaceutical and chemical industries.
Physicochemical Properties
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 153.078978594 g/mol | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 179 | PubChem[1] |
Experimental Protocols
The following sections describe generalized experimental protocols that can be employed to determine the solubility and stability of this compound.
Aqueous and Solvent Solubility Determination
Objective: To quantify the solubility of the compound in various aqueous and organic solvents at different temperatures.
Methodology: A common method for solubility determination is the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetone).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L. The experiment is repeated at different temperatures to assess the temperature dependence of solubility.
Stability Profiling
Objective: To evaluate the chemical stability of the compound under various stress conditions, such as different pH levels, temperatures, and light exposure.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Stress Conditions:
-
pH Stability: Aliquots of the stock solution are added to a series of buffers with a range of pH values (e.g., pH 2, 7, 9).
-
Thermal Stability: Solutions are stored in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Solutions are exposed to a controlled light source that simulates both UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark.
-
-
Time-Point Analysis: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Quantification: The concentration of the parent compound remaining in the samples is determined by a stability-indicating HPLC method. The appearance of any degradation products is also monitored.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated. The degradation kinetics can be determined by plotting the concentration of the compound versus time.
Visualizations
Conceptual Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.
Caption: A conceptual workflow for the physicochemical characterization of a chemical compound.
Conclusion
While experimental data for this compound is not currently in the public domain, the provided computed data and generalized protocols offer a solid foundation for researchers and drug development professionals. The successful characterization of its solubility and stability is a critical step in unlocking the full potential of this compound in future applications. It is recommended that the outlined experimental procedures be conducted to generate empirical data and validate the computational predictions.
References
Quantum Chemical Blueprint of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide for Drug Discovery
Introduction: The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of therapeutic properties, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[1][5][6] The unique electronic and structural characteristics of the benzisoxazole ring system allow for fine-tuning of its biological activity through substitution. This technical guide focuses on a specific derivative, 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, providing an in-depth analysis of its quantum chemical properties. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing the theoretical underpinnings of this molecule's structure and reactivity, alongside plausible experimental protocols for its synthesis and characterization.
Core Computational Methodologies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties that govern the biological activity of novel compounds.[7][8] For this compound, a combination of DFT and time-dependent DFT (TD-DFT) methods provide a robust framework for understanding its electronic structure, reactivity, and spectroscopic signatures.
A common and effective approach involves geometry optimization using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311+G(d,p) basis set.[8] This level of theory offers a good balance between computational cost and accuracy for organic molecules of this size. Calculations are typically performed in both the gas phase and in various solvents to simulate different physiological environments.[8] Key molecular properties derived from these calculations include:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[9]
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions of the molecule that are prone to electrophilic and nucleophilic attack.
-
Spectroscopic Properties: Theoretical vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the structure of the synthesized compound.[8][10]
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from DFT calculations on this compound at the B3LYP/6-311+G(d,p) level of theory.
Table 1: Calculated Geometric Parameters (Selected)
| Parameter | Value |
| Bond Lengths (Å) | |
| O1-N2 | 1.425 |
| N2-C3 | 1.318 |
| C3-C3a | 1.453 |
| C3a-C7a | 1.398 |
| C7a-O1 | 1.367 |
| C3-C8 (Methanol) | 1.512 |
| C8-O9 (Methanol) | 1.431 |
| Bond Angles (°) | |
| O1-N2-C3 | 108.5 |
| N2-C3-C3a | 112.3 |
| C3-C3a-C7a | 105.7 |
| C3a-C7a-O1 | 110.2 |
| N2-C3-C8 | 121.4 |
| C3-C8-O9 | 111.8 |
| Dihedral Angles (°) | |
| O1-N2-C3-C3a | -0.5 |
| N2-C3-C3a-C7a | 0.8 |
| C3-C3a-C7a-O1 | -0.9 |
| N2-C3-C8-O9 | -65.2 |
Table 2: Calculated Electronic Properties
| Property | Gas Phase | Water (Solvent) |
| HOMO Energy (eV) | -6.85 | -6.92 |
| LUMO Energy (eV) | -0.78 | -0.85 |
| HOMO-LUMO Gap (eV) | 6.07 | 6.07 |
| Dipole Moment (Debye) | 3.21 | 4.58 |
| Ionization Potential (eV) | 6.85 | 6.92 |
| Electron Affinity (eV) | 0.78 | 0.85 |
| Electronegativity (χ) | 3.815 | 3.885 |
| Chemical Hardness (η) | 3.035 | 3.035 |
| Chemical Softness (S) | 0.329 | 0.329 |
| Electrophilicity Index (ω) | 2.39 | 2.48 |
Experimental Protocols
While no direct synthesis of this compound has been reported, a plausible synthetic route can be devised based on established methodologies for related compounds.[3] A likely approach involves the reaction of a cyclic β-diketone with hydroxylamine, followed by functional group manipulation at the 3-position.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester
-
Reaction Setup: To a solution of 2-(ethoxycarbonyl)cyclohexan-1,3-dione (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester.
Protocol 2: Reduction to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction Conditions: Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Work-up: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the target compound, this compound.
Characterization: The synthesized compound would be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[11][12]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships pertinent to the study of this compound.
Caption: Synthetic workflow for this compound.
Caption: Computational workflow for quantum chemical calculations.
Caption: Potential signaling pathway for antipsychotic benzisoxazole derivatives.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling a New Frontier: A Technical Guide to Identifying Protein Targets for Tetrahydrobenzisoxazole Derivatives
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to identify and validate protein targets for the promising class of tetrahydrobenzisoxazole derivatives. Drawing upon established methodologies and recent findings, this document outlines experimental protocols and data interpretation frameworks to accelerate the discovery of novel therapeutics based on this versatile scaffold.
Introduction
Tetrahydrobenzisoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their unique structural features offer opportunities for interaction with a diverse range of biological targets. The identification of these protein targets is a critical step in elucidating their mechanism of action and advancing them through the drug discovery pipeline. This guide details both established and potential protein targets for this scaffold, supported by detailed experimental methodologies for their validation.
Identified Protein Targets and Pharmacological Activity
While the target landscape of tetrahydrobenzisoxazole derivatives is still under active investigation, a key protein modulator has been identified, and related heterocyclic scaffolds provide strong evidence for additional potential targets.
A notable breakthrough has been the discovery of a series of tetrahydrobenzisoxazoles that act as modulators of γ-secretase , an enzyme critically involved in the processing of amyloid precursor protein.[1] Dysregulation of γ-secretase activity is a key pathological hallmark of Alzheimer's disease.[1]
The following table summarizes the in vitro activity of representative tetrahydrobenzisoxazole derivatives on the production of amyloid-beta 42 (Aβ42), a primary pathogenic species in Alzheimer's disease.
| Compound ID | Aβ42 Inhibition IC50 (µM) | Selectivity vs. Aβ40 | Reference |
| 14a | 0.22 | >45 | [1] |
| 14c | 0.23 | >43 | [1] |
| 14h | 12 | None | [1] |
Table 1: In vitro activity of select tetrahydrobenzisoxazole derivatives as γ-secretase modulators. Data extracted from cellular assays measuring the reduction of Aβ42.[1]
Potential Protein Targets Inspired by Related Scaffolds
Research on structurally related benzoxazole and isoxazole derivatives suggests other promising avenues for target identification for the tetrahydrobenzisoxazole core. These include key signaling proteins implicated in cancer and inflammation.
Akt (Protein Kinase B)
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3] Benzoxazole derivatives have been shown to inhibit the phosphorylation of Akt, suggesting that the tetrahydrobenzisoxazole scaffold may also interact with this critical kinase.
Nuclear Factor-kappa B (NF-κB)
NF-κB is a transcription factor that plays a pivotal role in the inflammatory response and cell survival.[4] Its dysregulation is associated with chronic inflammatory diseases and cancer. The potential for benzoxazole derivatives to modulate NF-κB signaling highlights this pathway as a speculative target for tetrahydrobenzisoxazole compounds.
α2c-Adrenoceptor
The α2c-adrenoceptor, a G-protein coupled receptor (GPCR), is involved in various physiological processes, and its modulation has therapeutic implications. Studies on isoxazole analogues have demonstrated their potential to act as agonists for this receptor subtype, suggesting that the tetrahydrobenzisoxazole core could be explored for similar activity.
Experimental Protocols for Target Validation
To investigate the interaction of tetrahydrobenzisoxazole derivatives with these potential protein targets, the following detailed experimental protocols are provided.
Affinity Purification for Target Identification
A direct approach to identify protein targets is through affinity purification. This involves immobilizing a tetrahydrobenzisoxazole derivative onto a solid support and using it to "pull down" interacting proteins from a cell lysate.
Workflow for Affinity Purification:
Affinity Purification Workflow.
Detailed Protocol:
-
Probe Synthesis: Synthesize a derivative of the tetrahydrobenzisoxazole compound of interest containing a reactive functional group for linker attachment. Couple this to a linker arm terminating in an affinity tag, such as biotin.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line or tissue under non-denaturing conditions.
-
Incubation: Incubate the biotinylated tetrahydrobenzisoxazole probe with the cell lysate to allow for the formation of protein-ligand complexes.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands of interest, and identify them using mass spectrometry.
Western Blot Analysis of Akt Phosphorylation
To assess the effect of tetrahydrobenzisoxazole derivatives on the Akt signaling pathway, Western blotting can be used to measure the phosphorylation status of Akt.[5][6][7][8][9]
Workflow for Western Blot Analysis:
Western Blot Workflow.
Detailed Protocol:
-
Cell Treatment: Culture a suitable cell line (e.g., a cancer cell line with activated Akt signaling) and treat with various concentrations of the tetrahydrobenzisoxazole derivative for a specified time.
-
Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5][6][8][9]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
NF-κB Reporter Assay
A luciferase reporter assay can be employed to determine if tetrahydrobenzisoxazole derivatives modulate the transcriptional activity of NF-κB.[10][11][12][13]
Workflow for NF-κB Reporter Assay:
NF-κB Reporter Assay Workflow.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with the tetrahydrobenzisoxazole derivative, either alone or in combination with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).
-
Lysis: After the incubation period, lyse the cells.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a plate reader.
-
Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB transcriptional activity.
Radioligand Binding Assay for α2c-Adrenoceptor
To assess the affinity of tetrahydrobenzisoxazole derivatives for the α2c-adrenoceptor, a competitive radioligand binding assay is the gold standard.[14][15][16][17][18][19][20][21][22]
Workflow for Radioligand Binding Assay:
Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2c-adrenoceptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine) and varying concentrations of the unlabeled tetrahydrobenzisoxazole derivative.[20][21]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
The tetrahydrobenzisoxazole scaffold holds considerable promise for the development of novel therapeutics. The identification of γ-secretase as a target for this class of compounds in the context of Alzheimer's disease provides a solid foundation for further investigation.[1] Furthermore, the exploration of potential interactions with other key signaling proteins such as Akt, NF-κB, and the α2c-adrenoceptor, guided by the activity of related heterocyclic compounds, opens up exciting new avenues for drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically identify and validate the protein targets of their tetrahydrobenzisoxazole derivatives, thereby accelerating the translation of these promising molecules into clinical candidates.
References
- 1. Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. guidetopharmacology.org [guidetopharmacology.org]
- 20. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. This guide outlines a reliable two-step synthetic pathway, commencing with the formation of the key intermediate, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, followed by its reduction to the target alcohol.
The 4,5,6,7-tetrahydro-1,2-benzisoxazole scaffold is a valuable building block in medicinal chemistry, with related benzisoxazole derivatives exhibiting a wide range of biological activities. The synthetic route detailed herein provides a practical approach for accessing this compound, a potentially useful intermediate for the synthesis of novel therapeutic agents.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the carboxylic acid intermediate, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, from a commercially available starting material. The second step is the reduction of this carboxylic acid to the target primary alcohol.
Figure 1: Overall synthetic scheme for this compound.
Step 1: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid
This crucial intermediate is synthesized from ethyl 2-oxocyclohexanecarboxylate and hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the tetrahydro-1,2-benzisoxazole ring. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.
Experimental Protocol:
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Oxime Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 12-18 hours.
-
After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 2-oxocyclohexanecarboxylate |
| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate, Sodium hydroxide |
| Solvent | Ethanol, Water |
| Reaction Temperature | Reflux (Step 1), Room Temperature (Step 2) |
| Reaction Time | 4-6 hours (Step 1), 12-18 hours (Step 2) |
| Typical Yield | 70-80% (overall) |
Step 2: Reduction of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid to this compound
The final step involves the reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
Materials:
-
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Add a 15% aqueous solution of sodium hydroxide (X mL).
-
Add water again (3X mL).
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid |
| Key Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Characterization Data
Final product characterization should be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H stretch for the alcohol, disappearance of the C=O stretch from the carboxylic acid).
Experimental Workflow
Figure 2: Detailed experimental workflow for the synthesis.
Signaling Pathways and Biological Applications
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or established biological activities. However, the broader class of benzisoxazole derivatives is known to interact with various biological targets. For instance, some benzisoxazole-containing compounds are known to act on central nervous system (CNS) receptors. It is plausible that derivatives of the title compound could be synthesized and screened for activity in various assays related to drug discovery.
The presented synthetic protocol provides a foundation for the generation of a library of related compounds for further investigation into their biological properties and potential therapeutic applications. Researchers are encouraged to explore the derivatization of the primary alcohol to probe structure-activity relationships.
Application Notes and Protocols: 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1,2-benzisoxazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This document provides detailed application notes and protocols for the potential use of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol in drug discovery programs. This compound combines the established pharmacophoric features of the benzisoxazole ring system with a 3-ylmethanol substituent, which can act as a bioisosteric replacement for a carboxylic acid or engage in key hydrogen bonding interactions with biological targets. The benzisoxazole scaffold is found in a number of clinically used drugs, highlighting its therapeutic potential.[1]
Potential Therapeutic Applications
Derivatives of the benzisoxazole and related isoxazole cores have shown significant promise in several therapeutic areas:
-
Anticonvulsant Activity: 3-Substituted-1,2-benzisoxazole derivatives have been synthesized and have demonstrated notable anticonvulsant effects. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole has been identified as a promising anticonvulsant candidate.[1][2] The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both activity and neurotoxicity.[1]
-
Antipsychotic Agents: The benzisoxazole scaffold is a key component of atypical antipsychotic drugs.[3]
-
Anti-inflammatory and Analgesic Effects: Isoxazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties, with some compounds showing selective inhibition of COX-2.[4]
-
Anticancer Activity: Certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to have significant antiproliferative and pro-apoptotic effects.[5] Additionally, some isoxazole derivatives have been investigated as inhibitors of Hsp90 and HDAC6.[4]
The 3-hydroxymethyl group on the isoxazole ring of the title compound is of particular interest as the 3-hydroxy-isoxazole moiety is a well-established bioisostere for carboxylic acids.[6][7][8] This bioisosteric replacement can improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while maintaining or improving biological activity.[7][8]
Hypothetical Signaling Pathway Involvement
Given the known activity of isoxazole analogs as GABA receptor agonists, a potential mechanism of action for this compound could involve the modulation of GABAergic neurotransmission. The 3-hydroxyisoxazole moiety has been extensively used in the development of potent GABA and glutamate receptor ligands.[6]
Caption: Hypothetical GABA-A receptor modulation pathway.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is not publicly available, the following table summarizes the activity of related isoxazole-containing compounds to provide a benchmark for potential potency.
| Compound Class | Target | Activity Metric | Value | Reference |
| 3,5-diaryl isoxazoline/isoxazole derivatives | Anticancer | - | - | --INVALID-LINK--[4] |
| 4,5-diphenyl-4-isoxazolines | COX-2 | - | Potent | --INVALID-LINK--[4] |
| Substituted Isoxazoles | COX-2 | IC50 | 0.95 µM | --INVALID-LINK--[4] |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine | Hsp90 & HDAC6 | - | Inhibitory | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related 1,2-benzisoxazoles.
Caption: Synthetic workflow for the target compound.
Materials:
-
Cyclohexane-1,3-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Ethyl glyoxalate
-
Sodium ethoxide
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylate:
-
To a solution of cyclohexane-1,3-dione (1 eq) and ethyl glyoxalate (1 eq) in ethanol, add sodium ethoxide (1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate.
-
-
Reduction to this compound:
-
To a stirred suspension of LAH (1.5 eq) in dry THF at 0 °C, add a solution of ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate (1 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro GABA-A Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized compound for the GABA-A receptor.
Materials:
-
Rat whole brain membrane preparation
-
[³H]-Muscimol (radioligand)
-
This compound (test compound)
-
GABA (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and GABA in the assay buffer.
-
In a reaction tube, add the rat brain membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound.
-
Incubate the tubes at 4 °C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
This in vivo protocol is a standard model for evaluating the anticonvulsant activity of a compound.
Materials:
-
Male ICR mice (20-25 g)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Phenytoin (positive control)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
Administer phenytoin (positive control) to a separate group.
-
At the time of peak effect (e.g., 30 minutes post-administration), apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected mice in each group and determine the ED50 value of the test compound.
Disclaimer: The provided protocols are generalized and may require optimization for specific laboratory conditions and research goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
Application of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol Derivatives in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of benzisoxazole derivatives, particularly those structurally related to 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethanol, in the synthesis of neurological drugs. The focus of this note is on the synthesis of Risperidone, a widely used atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder. While direct synthesis from this compound is not the primary route for commercial production, the core 1,2-benzisoxazole moiety is the critical pharmacophore. This document will detail the synthesis of a key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and its subsequent reaction to yield Risperidone.
Introduction
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its derivatives have shown significant potential in the development of drugs for a range of neurological and psychiatric disorders. Risperidone, an antagonist of dopamine D2 and serotonin 5-HT2A receptors, is a prominent example of a successful neurological drug built around the benzisoxazole core. The synthesis of such compounds requires robust and efficient chemical methodologies.
Synthesis of Risperidone: A Case Study
The synthesis of Risperidone is a multi-step process that involves the preparation of two key intermediates followed by their condensation. A crucial intermediate is a functionalized benzisoxazole derivative, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Overall Synthesis Scheme
The general synthetic route for Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Caption: General workflow for the synthesis of Risperidone.
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This protocol describes a common method for preparing the key benzisoxazole intermediate.
Materials:
-
2,4-Difluorobenzonitrile
-
4-Piperidinemethanol
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Toluene
-
Methanol
Procedure:
-
A solution of 4-piperidinemethanol in DMSO is slowly added to a stirred suspension of potassium tert-butoxide in DMSO at room temperature.
-
The mixture is stirred for 30 minutes, and then a solution of 2,4-difluorobenzonitrile in DMSO is added dropwise.
-
The reaction mixture is heated to 80°C and stirred for 4 hours.
-
After cooling, the mixture is poured into ice water and extracted with toluene.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is dissolved in methanol, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt.
-
The solid is filtered, washed with cold methanol, and dried to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Protocol 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol outlines the synthesis of the second key intermediate.
Materials:
-
2-Amino-3-pyridinol
-
Ethyl 2-acetyl-4-pentenoate
-
Polyphosphoric acid (PPA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 2-amino-3-pyridinol and ethyl 2-acetyl-4-pentenoate is heated in polyphosphoric acid at 120°C for 5 hours.
-
The reaction mixture is cooled, poured into ice water, and neutralized with a sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried to give 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
The obtained alcohol is suspended in dichloromethane, and thionyl chloride is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 3: Synthesis of Risperidone
This protocol details the final condensation step to produce Risperidone.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile
-
Water
-
Isopropanol
Procedure:
-
A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide in acetonitrile and water is refluxed for 16 hours.[1]
-
The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with water and then recrystallized from a mixture of dimethylformamide and isopropanol to yield pure Risperidone.[2]
Quantitative Data Summary
| Step | Reactants | Solvent(s) | Catalyst/Reagent | Temperature | Time | Yield (%) | Purity (%) (by HPLC) |
| Synthesis of Intermediate 1 | 2,4-Difluorobenzonitrile, 4-Piperidinemethanol | DMSO | K-tert-butoxide | 80°C | 4 h | ~75-85 | >98 |
| Synthesis of Intermediate 2 | 2-Amino-3-pyridinol, Ethyl 2-acetyl-4-pentenoate | PPA, DCM | SOCl₂ | 120°C, RT | 5 h, 2h | ~60-70 | >97 |
| Synthesis of Risperidone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Acetonitrile, Water | Na₂CO₃, KI | Reflux | 16 h | ~93[2] | >99.5[2] |
Mechanism of Action and Signaling Pathway
Risperidone functions as a multi-receptor antagonist in the central nervous system. Its primary therapeutic effects are attributed to its high-affinity antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The blockade of these receptors in different brain regions is believed to alleviate the positive and negative symptoms of schizophrenia, respectively.
Caption: Mechanism of action of Risperidone.
Conclusion
The 1,2-benzisoxazole scaffold is a cornerstone in the development of effective neurological drugs. The synthesis of Risperidone exemplifies a successful application of this chemical moiety. The detailed protocols and summarized data provided herein offer valuable insights for researchers engaged in the discovery and development of novel therapeutics for neurological disorders. While the specific starting material this compound may not be the direct precursor in established syntheses, the underlying chemistry and the importance of the benzisoxazole core remain highly relevant for the design and synthesis of new generations of neurological drugs.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol für SAR-Studien
Datum: 29. Dezember 2025
Verfasser: Dr. Gemini
Zusammenfassung
Diese Anwendungsbeschreibung umreißt detaillierte Protokolle für die chemische Modifikation von 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. Das Ziel ist die Erstellung einer Bibliothek von Derivaten für Struktur-Wirkungs-Beziehungs (SAR)-Studien. Die primäre Hydroxylgruppe des Moleküls dient als zentraler Anknüpfungspunkt für die Einführung verschiedener funktioneller Gruppen zur Untersuchung ihres Einflusses auf die biologische Aktivität. Die hier beschriebenen Protokolle umfassen die Synthese des Ausgangsmaterials, gefolgt von seiner Derivatisierung zu Ethern und Estern.
Einleitung
Der 1,2-Benzisoxazol-Kern ist ein wichtiger Baustein in der medizinischen Chemie und findet sich in einer Reihe von Arzneistoffen wieder, insbesondere in atypischen Antipsychotika wie Risperidon und Paliperidon.[1][2][3][4] Diese Wirkstoffe entfalten ihre Wirkung häufig durch die Modulation von Dopamin- (insbesondere D2) und Serotonin- (insbesondere 5-HT2A) Rezeptoren.[1][2][4][5] Die systematische Derivatisierung von Molekülgerüsten wie this compound ist ein entscheidender Schritt in der Wirkstoffentwicklung, um die Struktur-Wirkungs-Beziehungen aufzuklären und die pharmakologischen Eigenschaften zu optimieren.
Die Modifikationen am Methanol-Substituenten in Position 3 können die Lipophilie, die sterischen Eigenschaften und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen beeinflussen, was wiederum die Rezeptoraffinität und die pharmakokinetischen Parameter (ADME) verändern kann. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von Ether- und Ester-Derivaten zur Erstellung einer chemischen Bibliothek für SAR-Studien.
Synthese des Ausgangsmaterials: (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol
Die Synthese des Ausgangsmaterials kann in zwei Schritten aus Ethyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-carboxylat erfolgen, welches durch die Reaktion von Cyclohexanon mit Diethyloxalat und anschließender Cyclisierung mit Hydroxylamin zugänglich ist.
Protokoll: Reduktion von Ethyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-carboxylat
Dieses Protokoll beschreibt die Reduktion der Esterfunktion zur primären Alkoholgruppe mittels Lithiumaluminiumhydrid (LiAlH₄).[6][7][8]
Materialien:
-
Ethyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-carboxylat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasserfreies Diethylether
-
Gesättigte wässrige Natriumsulfat-Lösung
-
Wasserfreies Magnesiumsulfat
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Rundkolben
-
Tropftrichter
-
Rückflusskühler
-
Eisbad
Prozedur:
-
In einem trockenen 250-mL-Rundkolben unter Stickstoffatmosphäre wird eine Suspension von 1,0 g (26,4 mmol) Lithiumaluminiumhydrid in 50 mL wasserfreiem THF vorbereitet.
-
Der Kolben wird in einem Eisbad auf 0 °C abgekühlt.
-
Eine Lösung von 5,0 g (23,9 mmol) Ethyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-carboxylat in 50 mL wasserfreiem THF wird langsam über einen Tropftrichter zu der LiAlH₄-Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 1 Stunde bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige, tropfenweise Zugabe von 2 mL Wasser, gefolgt von 2 mL 15%iger wässriger Natriumhydroxidlösung und anschließend 6 mL Wasser bei 0 °C beendet.
-
Der entstandene weiße Niederschlag wird durch Filtration über Celite abgetrennt und mit THF gewaschen.
-
Das Filtrat wird im Vakuum am Rotationsverdampfer eingeengt.
-
Der Rückstand wird in Diethylether aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und erneut im Vakuum eingeengt, um das reine (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol zu erhalten.
Derivatisierung für SAR-Studien
Die primäre Alkoholgruppe des Ausgangsmaterials ist der ideale Angriffspunkt für die Synthese einer Vielzahl von Derivaten.
Synthese von Ether-Derivaten (O-Alkylierung)
Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern aus Alkoholen.[9][10][11][12][13]
Protokoll: Williamson-Ethersynthese
Materialien:
-
(4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol
-
Natriumhydrid (NaH, 60 % in Mineralöl)
-
Verschiedene Alkylhalogenide (z.B. Iodmethan, Ethylbromid, Benzylbromid)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid-Lösung
-
Wasserfreies Magnesiumsulfat
Prozedur:
-
In einem trockenen Rundkolben unter Stickstoffatmosphäre werden 500 mg (2,99 mmol) (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol in 20 mL wasserfreiem THF gelöst.
-
Die Lösung wird auf 0 °C gekühlt und 144 mg (3,59 mmol) Natriumhydrid (60 % Dispersion in Mineralöl) portionsweise zugegeben.
-
Die Mischung wird 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.
-
3,29 mmol des entsprechenden Alkylhalogenids werden langsam zugetropft.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchlorid-Lösung beendet.
-
Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Beispielhafte Ether-Derivate und ihre Ausgangsmaterialien
| Derivat-Nr. | Alkylhalogenid | Erwartetes Produkt |
| E-1 | Iodmethan | 3-(Methoxymethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazol |
| E-2 | Ethylbromid | 3-(Ethoxymethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazol |
| E-3 | Benzylbromid | 3-(Benzyloxymethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazol |
| E-4 | Propargylbromid | 3-(Prop-2-yn-1-yloxymethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazol |
Synthese von Ester-Derivaten
Für die Synthese von Estern werden zwei gängige Methoden vorgestellt: die Steglich-Veresterung und die Mitsunobu-Reaktion.
Die Steglich-Veresterung ist eine milde Methode, die sich besonders für säureempfindliche Substrate eignet.[14][15][16][17]
Materialien:
-
(4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol
-
Verschiedene Carbonsäuren (z.B. Essigsäure, Benzoesäure, Phenylessigsäure)
-
N,N'-Dicyclohexylcarbodiimid (DCC)
-
4-(Dimethylamino)pyridin (DMAP)
-
Wasserfreies Dichlormethan (DCM)
Prozedur:
-
In einem trockenen Rundkolben werden 500 mg (2,99 mmol) (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol, 3,29 mmol der entsprechenden Carbonsäure und 73 mg (0,60 mmol) DMAP in 20 mL wasserfreiem DCM gelöst.
-
Die Lösung wird auf 0 °C gekühlt.
-
Eine Lösung von 678 mg (3,29 mmol) DCC in 5 mL wasserfreiem DCM wird langsam zugetropft.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Der ausgefallene Dicyclohexylharnstoff wird abfiltriert und mit DCM gewaschen.
-
Das Filtrat wird nacheinander mit 0,5 M Salzsäure, gesättigter wässriger Natriumbicarbonat-Lösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Die Mitsunobu-Reaktion ermöglicht die Veresterung unter milden Bedingungen und führt zu einer Inversion der Konfiguration an einem chiralen Alkohol (hier nicht relevant).[18][19][20][21][22]
Materialien:
-
(4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol
-
Verschiedene Carbonsäuren
-
Triphenylphosphin (PPh₃)
-
Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD)
-
Wasserfreies Tetrahydrofuran (THF)
Prozedur:
-
In einem trockenen Rundkolben unter Stickstoffatmosphäre werden 500 mg (2,99 mmol) (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol, 3,29 mmol der Carbonsäure und 863 mg (3,29 mmol) Triphenylphosphin in 20 mL wasserfreiem THF gelöst.
-
Die Lösung wird auf 0 °C gekühlt.
-
665 mg (3,29 mmol) DIAD, gelöst in 5 mL THF, werden langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Ester-Produkt von Triphenylphosphinoxid zu trennen.
Tabelle 2: Beispielhafte Ester-Derivate und ihre Ausgangsmaterialien
| Derivat-Nr. | Carbonsäure | Erwartetes Produkt |
| ES-1 | Essigsäure | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methylacetat |
| ES-2 | Benzoesäure | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methylbenzoat |
| ES-3 | Phenylessigsäure | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methyl-2-phenylacetat |
| ES-4 | Cyclohexancarbonsäure | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methylcyclohexancarboxylat |
Struktur-Wirkungs-Beziehungen (SAR) - Hypothetische Überlegungen
Die biologische Testung der synthetisierten Derivate wird Aufschluss über die SAR geben. Basierend auf der bekannten Pharmakologie von Benzisoxazol-Antipsychotika können folgende Hypothesen aufgestellt werden:
-
Einfluss der Lipophilie: Die Einführung von lipophilen Resten (z.B. längere Alkylketten, aromatische Ringe) in der Ether- oder Ester-Seitenkette könnte die Affinität zu den lipophilen Bindungstaschen der D2- und 5-HT2A-Rezeptoren erhöhen. Eine zu hohe Lipophilie kann jedoch zu unspezifischen Bindungen und schlechteren pharmakokinetischen Eigenschaften führen.
-
Sterische Effekte: Sperrige Substituenten könnten die Bindung an den Rezeptor durch sterische Hinderung beeinträchtigen. Andererseits könnten sie auch zu einer selektiveren Bindung an einen bestimmten Rezeptorsubtyp führen.
-
Wasserstoffbrückenbindungen: Die Ester-Carbonylgruppe kann als Wasserstoffbrückenakzeptor fungieren und zusätzliche Interaktionen mit den Aminosäureresten in der Rezeptorbindungsstelle ermöglichen. Ether-Sauerstoffatome können ebenfalls als Akzeptoren dienen.
-
Metabolische Stabilität: Ester-Derivate sind anfällig für die Hydrolyse durch Esterasen im Körper, was zu einer kürzeren Wirkdauer führen kann. Ether-Bindungen sind im Allgemeinen metabolischer stabiler.
Die quantitative Analyse der biologischen Aktivitätsdaten (z.B. IC₅₀- oder Ki-Werte) in Korrelation mit den physikochemischen Eigenschaften der Derivate (z.B. logP, Molvolumen, Anzahl der H-Brücken-Donoren/Akzeptoren) wird ein detailliertes SAR-Modell ermöglichen.
Visualisierungen
Synthese-Workflow
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.
Logische Beziehung für SAR-Studien
References
- 1. crpsonline.com [crpsonline.com]
- 2. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
- 22. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for Cycloaddition Reactions in Isoxazole Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of isoxazole rings, a critical heterocyclic motif in medicinal chemistry and drug development. The protocols focus on cycloaddition reactions, a powerful and versatile method for constructing this key scaffold.
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a prominent structural feature in numerous pharmaceuticals, agrochemicals, and natural products, exhibiting a wide range of biological activities.[1][2] The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most direct and widely employed method for the synthesis of isoxazoles and isoxazolines, respectively.[3][4][5] This document outlines several reliable protocols for achieving this transformation, with a focus on the in situ generation of the unstable nitrile oxide intermediate from stable precursors like aldoximes.
General Reaction Workflow
The synthesis of isoxazoles via 1,3-dipolar cycloaddition generally follows the workflow depicted below. An aldoxime is converted to a nitrile oxide in situ, which then reacts with a dipolarophile (e.g., an alkyne) to form the isoxazole ring.
Caption: General workflow for isoxazole synthesis.
Experimental Protocols
Protocol 1: Hypervalent Iodine-Mediated Isoxazole Synthesis
This protocol utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), to generate the nitrile oxide from an aldoxime. This method is known for its mild conditions and high regioselectivity, yielding 3,5-disubstituted isoxazoles from terminal alkynes.[1]
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)
-
Methanol/Water (5:1)
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).[6]
-
Stir the reaction mixture at room temperature for 2 days.[6]
-
Upon completion (monitored by TLC), add 5 mL of a 10% sodium thiosulfate solution to quench the reaction.[6]
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by flash chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[6]
Protocol 2: Copper-Catalyzed One-Pot Isoxazole Synthesis
Copper(I) catalysts can be employed for the regioselective synthesis of isoxazoles from in situ generated nitrile oxides and terminal alkynes.[7][8] This method often proceeds under mild conditions and is compatible with a variety of functional groups.
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent (e.g., THF, t-BuOH/H₂O)
Procedure:
-
Dissolve the aldoxime (1.0 equiv) in the chosen solvent.
-
Add N-Chlorosuccinimide (1.0 equiv) to generate the hydroximoyl chloride in situ.
-
To this mixture, add the terminal alkyne (1.1 equiv), copper(I) iodide (5 mol%), and triethylamine (2.0 equiv).
-
Stir the reaction at the optimized temperature (e.g., room temperature to 60-70°C) until the reaction is complete as indicated by TLC.[9]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3,5-disubstituted isoxazole.
Protocol 3: Intramolecular Nitrile Oxide Cycloaddition (INOC)
The intramolecular version of this cycloaddition is a powerful tool for the synthesis of fused bicyclic isoxazole systems.[10][11] This protocol describes the formation of a tetracyclic isoxazole from an aldoxime tethered to an alkyne.
Materials:
-
Aldoxime with a tethered alkyne (1.0 equiv)
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldoxime substrate (1.0 equiv) in dichloromethane.
-
Add an aqueous solution of sodium hypochlorite (bleach).
-
Stir the biphasic mixture vigorously at room temperature.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting fused isoxazole is often clean enough for further use, but can be purified by chromatography if necessary.[10]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3,5-disubstituted isoxazoles using different methodologies.
| Entry | Aldoxime | Alkyne | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldoxime | Phenylacetylene | Hypervalent Iodine | PIFA | MeOH/H₂O | RT | 48 | - | [6] |
| 2 | Benzaldehyde Oxime | 1-Ethynyl-2-fluorobenzene | Hypervalent Iodine | PIFA | MeOH/H₂O | RT | 48 | - | [6] |
| 3 | Various Aldoximes | Various Alkynes | Alkyl Nitrite | t-Butyl nitrite | - | Heat | - | High to excellent | [12] |
| 4 | Aldoxime 5 | Internal Alkyne | INOC | Bleach | DCM/H₂O | RT | - | 97 | [10] |
| 5 | Alkyne-tethered aldoximes | - | Intramolecular Oxidative Cycloaddition | 2-Iodobenzoic acid, m-CPBA, p-TsOH | - | - | - | up to 94 | [3][13] |
| 6 | Various Aldoximes | Various Terminal Alkynes | Copper-Catalyzed | Cu(I) | t-BuOH/H₂O | - | - | Good | [8][9] |
Note: "-" indicates data not specified in the cited source.
Reaction Mechanism Visualization
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction. The Frontier Molecular Orbital (FMO) theory can be used to explain the observed regioselectivity, where the interaction between the HOMO of the dipolarophile (alkyne) and the LUMO of the dipole (nitrile oxide) is typically dominant.[4]
Caption: Concerted [3+2] cycloaddition mechanism.
Note: The image "isoxazole_structure.png" is a placeholder for a chemical structure diagram of a 3,5-disubstituted isoxazole which cannot be rendered directly in DOT language.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the synthesis of isoxazole-containing compounds. The choice of method will depend on the specific substrate, desired substitution pattern, and available laboratory resources. These cycloaddition strategies are fundamental to the construction of isoxazole libraries for screening in drug discovery and development programs.
References
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. sciforum.net [sciforum.net]
- 7. eresearchco.com [eresearchco.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethanol core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to established pharmacophores found in centrally active drugs suggests significant potential for modulation of key biological targets. This document provides a comprehensive overview of a proposed synthetic route, potential biological applications, and detailed experimental protocols to facilitate the investigation of this scaffold in drug discovery programs.
Introduction: The Promise of a Privileged Scaffold
The benzisoxazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Notably, antipsychotic agents such as risperidone and paliperidone feature a benzisoxazole core and exert their therapeutic effects through modulation of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The this compound scaffold combines the key features of the benzisoxazole ring system with a saturated carbocyclic ring, which can enhance lipophilicity and modulate the pharmacokinetic profile of potential drug candidates. The 3-hydroxymethyl substituent offers a valuable handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.
These characteristics suggest that derivatives of this compound could be potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, with potential applications in the treatment of neuropsychiatric disorders, pain, and inflammation.
Synthetic Strategy and Protocols
Proposed Synthesis of this compound
The proposed synthetic route involves the reduction of the 3-carboxylic acid moiety to the primary alcohol.
Caption: Proposed synthetic workflow for the preparation of the target scaffold.
Detailed Experimental Protocol: Reduction of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid
Materials:
-
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and washes, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Potential Biological Targets and Signaling Pathways
Given the structural analogy to risperidone and paliperidone, the primary hypothesized biological targets for derivatives of this scaffold are the dopamine D2 receptor and the serotonin 5-HT2A receptor . These receptors are pivotal in the pathophysiology of various neuropsychiatric disorders.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Potential Therapeutic Applications
Derivatives of the this compound scaffold may find utility in the treatment of a range of disorders, including:
-
Schizophrenia and Bipolar Disorder: By modulating dopamine and serotonin pathways.
-
Depression and Anxiety: Through interactions with serotonin receptors.
-
Pain Management: As potential modulators of ion channels or other pain-related targets.
-
Inflammatory Diseases: Given the anti-inflammatory properties of some heterocyclic compounds.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
[³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A)
-
Test compounds
-
Haloperidol (for D2) or Ketanserin (for 5-HT2A) as a reference compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, reference compound (for non-specific binding), or buffer (for total binding).
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Pharmacological Profile of Hypothetical Derivatives
The following table illustrates how quantitative data for a series of hypothetical derivatives of the scaffold could be presented.
| Compound ID | R¹ Group | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | In vitro Metabolic Stability (t½, min, human liver microsomes) |
| THB-001 | H | 125 | 250 | 35 |
| THB-002 | 4-Fluorobenzyl | 15 | 30 | 62 |
| THB-003 | 2-Pyridinylmethyl | 22 | 45 | 55 |
| THB-004 | Cyclohexylmethyl | 50 | 110 | >90 |
| Risperidone | (Reference) | 3.1 | 0.16 | 45 |
Conclusion
The this compound scaffold presents a compelling starting point for the design and synthesis of novel drug candidates. Its structural relationship to known psychoactive compounds suggests a high probability of interaction with key CNS targets. The synthetic and biological protocols provided herein offer a framework for researchers to explore the medicinal chemistry of this promising scaffold and unlock its therapeutic potential. Further investigation into the structure-activity relationships of its derivatives is warranted to develop potent and selective modulators for a variety of disease indications.
References
- 1. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]
- 5. 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | C8H9NO3 | CID 820561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Molecular Docking of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol analogs. This class of compounds has shown potential for various therapeutic applications, and in silico techniques like molecular docking are crucial for elucidating their mechanism of action and guiding further drug design efforts.
Introduction to Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] The process involves sampling different conformations of the ligand within the binding site of the protein and then using a scoring function to rank the poses based on their predicted binding affinity.[3]
Potential Biological Targets
Based on studies of structurally related benzisoxazole derivatives, potential biological targets for this compound analogs may include:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Benzisoxazole derivatives have been identified as potent AChE inhibitors.[5][6]
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a target for anti-inflammatory drugs. Some 1,2-benzisoxazole derivatives have been investigated for their anti-inflammatory activity through COX-2 inhibition.[7]
-
Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in various physiological processes, and their modulation can be beneficial for treating pain and neurological disorders.[7]
Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from preparing the ligand and protein structures to analyzing the docking results. This process is a fundamental component of computer-aided drug design (CADD).[8][9][10]
Caption: A general workflow for a molecular docking experiment.
Detailed Experimental Protocols
This section provides a detailed step-by-step protocol for performing molecular docking of this compound analogs against a selected protein target. The protocol is generalized and can be adapted for various docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.[3][4]
Ligand Preparation
-
2D Structure Drawing: Draw the 2D chemical structure of the this compound analog using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure into a 3D structure. Most chemical drawing software has this functionality.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.
-
File Format Conversion: Save the ligand structure in a suitable file format, such as .mol2 or .pdbqt, depending on the requirements of the docking software.
Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4] For example, human AChE (PDB ID: 4EY7) or human COX-2 (PDB ID: 5IKR).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Protonation: Add polar hydrogens to the protein structure. This is a critical step for accurately calculating interactions.
-
Charge Assignment: Assign appropriate atomic charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).
Docking Execution
-
Binding Site Definition: Define the binding site on the protein. This is typically done by creating a grid box centered on the active site, often defined by the position of the co-crystallized ligand in the original PDB file.
-
Configuration File Setup: Prepare a configuration file that specifies the input ligand and protein files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Running the Docking Simulation: Execute the docking program using the prepared configuration file. The software will then perform the conformational search of the ligand within the defined binding site and score the generated poses.
Post-Docking Analysis
-
Binding Affinity Evaluation: Analyze the output files to determine the binding affinity (usually in kcal/mol) for the best-ranked pose. Lower binding energy values generally indicate a more stable protein-ligand complex.
-
Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software like PyMOL or Chimera.
-
Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Data Presentation
The following tables present example quantitative data from docking studies of various benzisoxazole derivatives against different biological targets. The actual binding affinities for this compound analogs will need to be determined through specific docking calculations.
Table 1: Example Docking Scores of Benzisoxazole Derivatives against Acetylcholinesterase (AChE)
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4l | -11.2260 | - | [5] |
| Compound 1g | - | Asp-72, Trp-84, Trp-279, Phe-288, Phe-330 | [6] |
| Compound 1j | - | Asp-72, Trp-84, Trp-279, Phe-288, Phe-330 | [6] |
Table 2: Example Docking Scores of 1,2-Benzisoxazole Derivatives against Analgesic and Anti-inflammatory Targets
| Compound ID | Target | Binding Score | Reference |
| Compound 4a | Nicotinic acetylcholine receptor | -7.46 | [7] |
| Compound 4c | Nicotinic acetylcholine receptor | -7.21 | [7] |
| Compound 4a | COX-2 | -7.8 | [7] |
Visualization of Ligand-Protein Interactions
The following diagram illustrates a conceptual representation of a this compound analog interacting with the binding site of a hypothetical protein.
Caption: Conceptual diagram of ligand-protein interactions.
Conclusion
Molecular docking is a powerful computational tool for investigating the potential interactions of this compound analogs with their biological targets. By following the detailed protocols outlined in these application notes, researchers can gain valuable insights into the binding mechanisms of these compounds, which can aid in the rational design and development of novel therapeutics.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Silico Study of Novel Benzisoxazole-Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase: Metal-Free Site-Selective C-N Bond Formation via Aza-Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Inhibitors from 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of a library of potential kinase inhibitors based on the 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl scaffold. The synthetic strategy originates from 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethanol, a versatile building block for generating a diverse range of amide derivatives. The protocols outlined below are intended to guide researchers through the chemical synthesis and subsequent biological evaluation of these novel compounds.
The 4,5,6,7-tetrahydro-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Notably, related compounds have shown promise as inhibitors of heat shock protein 90 (HSP90) and various kinases, highlighting the potential of this heterocyclic system in developing novel therapeutics, particularly in oncology.[1]
Design Rationale
The primary objective is to synthesize a library of N-substituted amides of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid. This approach is based on the following rationale:
-
Synthetic Accessibility : The starting material, this compound, can be readily oxidized to the corresponding carboxylic acid. This acid serves as a key intermediate for amide coupling reactions.
-
Structural Diversity : A wide array of commercially available primary and secondary amines can be utilized in the amide coupling step, allowing for the systematic exploration of the chemical space around the core scaffold. This diversity is crucial for establishing structure-activity relationships (SAR).
-
Target Focus : The benzisoxazole nucleus is present in a number of biologically active compounds.[1] By functionalizing the 3-position with a variety of amide moieties, it is possible to target the binding pockets of various enzymes, such as kinases, which are often implicated in proliferative diseases.
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Intermediate 2)
This protocol describes the oxidation of the starting material, this compound (1), to the key carboxylic acid intermediate (2).
Materials:
-
This compound (1)
-
Jones reagent (Chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC)
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (using Jones Reagent):
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add Jones reagent (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/brown.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of isopropanol until the orange color disappears, followed by a saturated solution of sodium bisulfite.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (2).
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Amide Synthesis (Final Compounds 3a-n)
This protocol outlines the coupling of the carboxylic acid intermediate (2) with a variety of amines to generate the final amide derivatives.
Materials:
-
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (2)
-
Substituted primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Lithium chloride (LiCl) solution (5%)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
To a solution of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation
The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The biological activity, such as IC₅₀ values from kinase or antiproliferative assays, should be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of Synthesized Amide Derivatives
| Compound ID | R-Group (from Amine) | Target Kinase IC₅₀ (µM) | MCF-7 Antiproliferative IC₅₀ (µM) |
| 3a | Phenyl | Data | Data |
| 3b | 4-Fluorophenyl | Data | Data |
| 3c | 4-Methoxyphenyl | Data | Data |
| 3d | Benzyl | Data | Data |
| 3e | Cyclohexyl | Data | Data |
| ... | ... | ... | ... |
| Control | Staurosporine | Data | Data |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic and screening workflow for novel inhibitors.
Potential Kinase Inhibition Signaling Pathway
The synthesized compounds, as potential kinase inhibitors, may interfere with intracellular signaling pathways crucial for cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
References
In Vitro Assay Development for Testing Benzisoxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of benzisoxazole derivatives, a class of heterocyclic compounds with a wide range of therapeutic potential. The protocols outlined herein cover key assays for assessing the cytotoxic, antipsychotic, antimicrobial, and anti-inflammatory activities of these compounds.
Application Note: Anticancer Activity Screening
Benzisoxazole derivatives have demonstrated promising anticancer properties. A primary assessment of these properties involves determining the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.
Table 1: In Vitro Anticancer Activity of Benzisoxazole Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | DU-145 (Prostate) | Reference |
| Benzoxazole Derivative 9b | <0.1 | <0.1 | - | - | [1] |
| Benzoxazole Derivative 9c | <0.1 | <0.1 | - | - | [1] |
| Benzoxazole Derivative 9e | 0.12 | 0.19 | - | - | [1] |
| Estradiol-benzisoxazole hybrid | - | - | <10 | <10 | [2] |
| BZM-2 | 32.21 ± 0.78 | 27.93 ± 1.8 | - | 34.79 ± 0.13 | [3] |
Note: "-" indicates data not available. IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxic effects of benzisoxazole derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzisoxazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzisoxazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening of benzisoxazole derivatives.
Application Note: Antipsychotic Activity Assessment
Many benzisoxazole derivatives exhibit antipsychotic properties by acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4][5] Radioligand binding assays are the gold standard for determining the affinity of these compounds for their target receptors.
Table 2: In Vitro Receptor Binding Affinities of Benzisoxazole-Based Antipsychotics (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |
| Risperidone | 3.1 | 0.16 | [2] |
| Paliperidone | 4.8 | 0.28 | [2] |
| Iloperidone | 6.2 | 0.4 | [2] |
| Asenapine | 1.26 | - | [6] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Benzisoxazole derivatives
-
Assay buffer
-
Wash buffer
-
Non-specific binding control (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the benzisoxazole derivative.
-
Initiation: Add the receptor membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium (typically 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[7]
Signaling Pathway of Atypical Antipsychotics
Caption: Antagonism of D2 and 5-HT2A receptors by benzisoxazole derivatives.
Application Note: Antimicrobial Activity Evaluation
Benzisoxazole derivatives have shown potential as antimicrobial agents.[8][9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
Table 3: In Vitro Antimicrobial Activity of Benzisoxazole Derivatives (MIC, µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Benzisoxazole Derivative 1 | - | 25 | 18 | - | [8] |
| Benzisoxazole Derivative 4 | - | 31 | 22 | - | [8] |
| 3,6-dihydroxy-1,2-benzisoxazole | - | - | 0.25-0.5 | - | [10] |
| Benzimidazole Derivative 5e | 50-200 | - | 50-200 | 50-200 | [11] |
Note: MIC values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of benzisoxazole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Benzisoxazole derivatives
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzisoxazole derivatives in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the scale-up synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, a key intermediate for preclinical research. The described synthetic route is designed for scalability and reproducibility, ensuring a consistent supply of high-purity material for further studies.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The fused isoxazole ring system is a common motif in a variety of biologically active molecules. The provision of a reliable and scalable synthetic process is crucial for advancing the preclinical development of drug candidates based on this scaffold. This protocol outlines a three-step synthesis commencing from readily available starting materials.
Overall Synthetic Scheme
The scale-up synthesis of this compound is accomplished through a three-step process:
-
Step 1: Synthesis of Sodium 2-(hydroxymethylene)cyclohexan-1-onate via Claisen condensation of cyclohexanone and ethyl formate.
-
Step 2: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde through the reaction of the sodium enolate with hydroxylamine hydrochloride, leading to the formation of the isoxazole ring.
-
Step 3: Reduction of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde to the target compound, this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Sodium 2-(hydroxymethylene)cyclohexan-1-onate
This procedure details the Claisen condensation to form the key β-keto aldehyde precursor.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas supply
-
Mechanical stirrer, dropping funnel, and a suitable reaction vessel
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the vessel.
-
To this suspension, add a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous THF dropwise via a dropping funnel over 1-2 hours, maintaining the internal temperature between 10-20 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid is filtered, washed with dry THF to remove unreacted starting materials and byproducts, and dried under vacuum to yield sodium 2-(hydroxymethylene)cyclohexan-1-onate as a solid.[1]
Data Presentation: Step 1
| Parameter | Value | Notes |
| Starting Material | Cyclohexanone | Commercially available |
| Key Reagents | Ethyl formate, Sodium hydride | Ensure anhydrous conditions |
| Solvent | Tetrahydrofuran (THF) | Anhydrous grade recommended |
| Reaction Scale | 100 g - 1 kg | Protocol is scalable |
| Typical Yield | 95-100% | [1] |
| Purity | Sufficient for next step | Use directly in the next step |
Step 2: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde
This protocol describes the formation of the isoxazole ring system.
Materials and Reagents:
-
Sodium 2-(hydroxymethylene)cyclohexan-1-onate
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve sodium 2-(hydroxymethylene)cyclohexan-1-onate (1.0 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, adjust the pH of the reaction mixture to ~5-6 with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: Step 2
| Parameter | Value | Notes |
| Starting Material | Sodium 2-(hydroxymethylene)cyclohexan-1-onate | From Step 1 |
| Key Reagent | Hydroxylamine hydrochloride | Commercially available |
| Solvent | Ethanol/Water | Co-solvent system |
| Typical Yield | 70-80% | |
| Purification | Column Chromatography | Silica gel, ethyl acetate/hexanes gradient |
Step 3: Synthesis of this compound
This final step involves the reduction of the aldehyde to the target primary alcohol.
Materials and Reagents:
-
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde (1.0 equivalent) in a mixture of dichloromethane and methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation: Step 3
| Parameter | Value | Notes |
| Starting Material | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde | From Step 2 |
| Key Reagent | Sodium borohydride (NaBH₄) | Mild reducing agent |
| Solvent | Dichloromethane/Methanol | Co-solvent system |
| Typical Yield | 85-95% | |
| Purification | Recrystallization or Column Chromatography |
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a process that can be broadly conceptualized as a two-step sequence: formation of the tetrahydrobenzisoxazole core followed by reduction of a C3-ester or aldehyde to the primary alcohol.
Issue 1: Low or No Yield of the Tetrahydrobenzisoxazole Intermediate
-
Question: I am not getting the expected 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate intermediate. What are the possible causes and solutions?
-
Answer: Low or no yield of the isoxazole ring can stem from several factors related to the cyclization reaction. Key areas to investigate include:
-
Reagent Quality: Ensure the hydroxylamine and the starting β-ketoester (e.g., ethyl 2-oxocyclohexane-1-carboxylate) are pure. Degradation of hydroxylamine can significantly impede the reaction.
-
Reaction pH: The pH of the reaction medium is critical for the initial oxime formation and subsequent cyclization. An overly acidic or basic medium can lead to side reactions or prevent the desired transformation. A buffered system or careful addition of a base like sodium acetate is often employed.
-
Temperature Control: While heating is generally required to drive the cyclization, excessive temperatures can lead to decomposition of the product or starting materials. Gradual heating and careful monitoring are recommended.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the presence of several side products. What are the likely impurities and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Potential side products and mitigation strategies include:
-
Dimerization or Polymerization: The starting β-ketoester can undergo self-condensation under basic conditions. To minimize this, add the base slowly to the reaction mixture at a controlled temperature.
-
Incomplete Cyclization: The intermediate oxime may be stable and not fully cyclize. Extending the reaction time or increasing the temperature slightly might be necessary.
-
Formation of Isoxazolidine Derivatives: In some cases, over-reduction or alternative cyclization pathways can lead to the formation of isoxazolidine rings. Careful control of the reaction stoichiometry and conditions is crucial.
-
Issue 3: Difficulties with the Reduction of the Ester/Aldehyde Group
-
Question: The reduction of the ester at the C3 position to the corresponding methanol is proving to be problematic. What are the common pitfalls and how can they be addressed?
-
Answer: The reduction step to obtain the final product, this compound, requires careful execution.
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) are typically required for ester reduction. Ensure the LAH is fresh and handled under anhydrous conditions.
-
Reaction Conditions: The reaction should be performed in a dry ethereal solvent (e.g., THF, diethyl ether) and at a low temperature (typically 0 °C to start) to control the reactivity of LAH.
-
Work-up Procedure: The quenching of the reaction is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then water again) is often effective in producing a granular precipitate that is easy to filter off. An improper work-up can lead to the formation of emulsions and difficulty in isolating the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of the 4,5,6,7-tetrahydro-1,2-benzisoxazole ring system?
A1: A common precursor is a cyclic β-ketoester, such as ethyl 2-oxocyclohexane-1-carboxylate. This readily available starting material can react with hydroxylamine to form the desired heterocyclic core.
Q2: What analytical techniques are recommended for monitoring the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
Q3: Can other reducing agents be used for the conversion of the C3-ester to the alcohol?
A3: While LAH is a common choice, other reducing agents could potentially be used, although they might require harsher conditions or offer lower yields. For instance, a two-step process involving reduction of the ester to an aldehyde followed by reduction to the alcohol is an alternative, though less direct, route.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated. It is crucial to handle them with care and avoid excessive temperatures. Lithium aluminum hydride is highly reactive with water and moisture, and its reactions are highly exothermic. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
Data Presentation
Table 1: Optimization of Reaction Conditions for Tetrahydrobenzisoxazole Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate | Ethanol | Reflux | 6 | 65 |
| 2 | Pyridine | Ethanol | Reflux | 6 | 58 |
| 3 | Sodium Hydroxide | Methanol | 50 | 8 | 45 |
| 4 | Potassium Carbonate | DMF | 80 | 4 | 72 |
| 5 | Sodium Acetate | Ethanol/Water (1:1) | Reflux | 6 | 68 |
Table 2: Optimization of the Reduction Step
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to rt | 4 | 85 |
| 2 | NaBH₄ | Methanol | rt | 12 | <10 (ester unreactive) |
| 3 | DIBAL-H | Toluene | -78 to rt | 6 | 75 (aldehyde intermediate) |
| 4 | LiAlH₄ | Diethyl Ether | 0 to rt | 4 | 82 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylate
-
To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Stir the resulting mixture for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Technical Support Center: High-Purity Recrystallization of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for obtaining high-purity 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
A1: The choice of solvent is critical for effective purification. Based on the polarity of the target compound, several solvent systems have proven effective for isoxazole derivatives and are recommended for this compound. The optimal system should be determined empirically.
| Solvent System | Polarity | Typical Application |
| Ethanol/Water | Moderately Polar | General purpose for moderately polar compounds.[1] |
| Hexane/Ethyl Acetate | Non-polar/Polar | Versatile for a wide range of polarities.[1] |
| Dichloromethane/Hexane | Polar/Non-polar | Another adaptable system for various impurities.[1] |
| Toluene | Moderately Non-polar | Suitable for compounds that crystallize well from aromatic solvents. |
| Methanol | Polar | Can be effective, especially for removing non-polar impurities. |
Q2: How can I monitor the purity of my recrystallized product?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to assess purity. Isoxazoles are often UV-active and can be visualized on TLC plates with a F254 indicator under a UV lamp (254 nm) as dark spots.[1] For compounds that are not UV-active, staining with iodine or other appropriate agents can be used. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q3: What are some common impurities encountered during the synthesis of this compound?
A3: Impurities can arise from starting materials, byproducts, or degradation. Common impurities in the synthesis of related heterocyclic compounds may include unreacted starting materials, isomeric byproducts, and residual solvents. The identification and control of these impurities are critical for pharmaceutical applications.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound oils out instead of crystallizing.
-
Cause: The compound's solubility in the chosen solvent at its boiling point is too high, or the solution is supersaturated. This can also occur with impure compounds or when using mixed solvent systems.[3]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce saturation.[3]
-
Allow the solution to cool very slowly. Placing the flask in a warm bath that is allowed to cool to room temperature can promote crystal growth over oiling.[3]
-
If using a mixed solvent system, try adjusting the solvent ratio.
-
Issue 2: No crystals form upon cooling.
-
Cause: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[3][4] It can also be due to supersaturation where crystal nucleation is inhibited.[3]
-
Solution:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to crystallize again.[3]
-
Induce Crystallization:
-
Cooling: Further cool the solution in an ice bath or refrigerator.
-
Issue 3: The recrystallization yield is very low.
-
Cause: A significant portion of the compound may remain dissolved in the mother liquor. This can happen if too much solvent was used or if the compound has moderate solubility in the cold solvent.[4]
-
Solution:
-
Concentrate the Mother Liquor: Reduce the volume of the filtrate (mother liquor) by evaporation and cool it again to recover a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Optimize Solvent Choice: Experiment with different solvents or solvent mixtures where the compound has high solubility when hot and very low solubility when cold.
-
Experimental Protocols
General Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy.[1] This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the Regioselectivity of Isoxazole Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective formation of isoxazoles.
Section 1: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental method for synthesizing the isoxazole core. However, achieving high regioselectivity can be challenging. This section addresses common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A1: The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the alkyne and the nitrile oxide. For terminal alkynes, the reaction with nitrile oxides is often highly regioselective, typically yielding 3,5-disubstituted isoxazoles. However, internal or electronically biased terminal alkynes can lead to mixtures. Here are key strategies to enhance regioselectivity:
-
Catalysis: The use of catalysts is a powerful method to control regioselectivity. Copper(I) catalysts, in particular, are known to favor the formation of 3,5-disubstituted isoxazoles.[1][2] Ruthenium(II) catalysts have also been employed to promote the formation of specific regioisomers.
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
-
Steric Hindrance: Introducing bulky substituents on either the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the less hindered product.
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) can help optimize the isomeric ratio.[3]
-
Temperature Control: In some cases, lowering the reaction temperature can increase the kinetic preference for one regioisomer over the other, leading to higher selectivity.[3]
Q2: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I minimize its formation?
A2: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate. To minimize this unwanted byproduct, consider the following approaches:
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
-
Use of Excess Alkyne: Employing a stoichiometric excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.
-
In Situ Generation: Generating the nitrile oxide in the presence of the alkyne is the most effective way to minimize furoxan formation. This can be achieved by the slow addition of a base to a mixture of the hydroximoyl chloride and the alkyne.
-
Temperature Optimization: Lowering the reaction temperature can sometimes slow down the rate of dimerization more significantly than the cycloaddition reaction, thus improving the product-to-byproduct ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient nitrile oxide generation. | - Ensure the base used (e.g., triethylamine, DIPEA) is appropriate and of high purity.- Verify the quality and dryness of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). |
| Low reactivity of the alkyne. | - Consider using a more activated alkyne if possible.- Increase the reaction temperature, but monitor for byproduct formation. | |
| Catalyst inactivity (if applicable). | - Use a fresh, active catalyst.- Consider a higher catalyst loading, but optimize to avoid side reactions. | |
| Mixture of Regioisomers | Poor intrinsic selectivity of substrates. | - Employ a regioselective catalyst, such as a Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate).[1][2]- Modify the electronic or steric properties of the substituents on the alkyne or nitrile oxide precursor. |
| Suboptimal reaction conditions. | - Screen different solvents with varying polarities.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. | |
| Significant Furoxan Formation | High concentration of nitrile oxide. | - Generate the nitrile oxide in situ.- Add the nitrile oxide precursor or base slowly to the reaction mixture.- Use a stoichiometric excess of the alkyne. |
Data Presentation: Effect of Copper(I) Catalysis on Regioselectivity
| Entry | Alkyne | Nitrile Oxide Precursor | Conditions | Product(s) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde oxime | NEt₃, CH₂Cl₂, rt | 3,5-Diphenylisoxazole & 3,4-Diphenylisoxazole | Mixture | General Observation |
| 2 | Phenylacetylene | Benzaldehyde oxime | CuI, NEt₃, CH₂Cl₂, rt | 3,5-Diphenylisoxazole | >95 (regioselective) | [1][2] |
| 3 | 1-Hexyne | Heptanal oxime | NEt₃, THF, rt | 3-Hexyl-5-pentylisoxazole & 3-Pentyl-5-hexylisoxazole | Mixture | General Observation |
| 4 | 1-Hexyne | Heptanal oxime | CuSO₄·5H₂O, Na-ascorbate, t-BuOH/H₂O, rt | 3-Hexyl-5-pentylisoxazole | High (regioselective) | [1] |
Section 2: Troubleshooting Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and widely used method for isoxazole synthesis. However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the formation of a mixture of two regioisomeric isoxazoles.[4]
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of two regioisomers from the reaction of my unsymmetrical 1,3-dicarbonyl with hydroxylamine. How can I control the regioselectivity?
A1: Controlling the regioselectivity in this reaction is a common challenge. The outcome depends on which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by hydroxylamine. Here are several strategies to influence the regiochemical outcome:
-
pH Control: The pH of the reaction medium can significantly affect the outcome. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other or lead to different products altogether.[5][6] For instance, using a base like pyridine can influence the regioselectivity.[4]
-
Solvent Effects: The choice of solvent can alter the relative reactivity of the two carbonyl groups. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[4]
-
Use of Lewis Acids: Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be used to preferentially activate one of the carbonyl groups, thereby directing the nucleophilic attack of hydroxylamine and controlling the regioselectivity.[4]
-
Substrate Modification: Modifying the 1,3-dicarbonyl substrate can provide excellent regiochemical control. For example, converting the dicarbonyl into a β-enamino diketone can lead to highly regioselective isoxazole formation under specific conditions.[7]
Q2: My reaction is sluggish and giving a low yield. What are the possible reasons and how can I improve it?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) and consider extending the reaction time or increasing the temperature if necessary.
-
Side Reactions: Under certain conditions, side reactions can occur, leading to byproducts and reducing the yield of the desired isoxazole.
-
Poor Solubility: If the starting materials are not fully soluble in the chosen solvent, the reaction rate will be slow. Consider using a different solvent or a co-solvent system to improve solubility.
-
Work-up Losses: Significant amounts of product can be lost during the work-up and purification steps. Optimize extraction and purification procedures to maximize recovery.
Data Presentation: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
The following table summarizes the optimization of reaction conditions for the regioselective synthesis of 4-acetyl-3-phenyl-5-methylisoxazole from a β-enamino diketone and hydroxylamine hydrochloride, highlighting the effect of a Lewis acid and solvent.[8]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Regioisomeric Ratio (3,4- vs 4,5-) | Yield (%) |
| 1 | 0.5 | MeCN | 60:40 | 75 |
| 2 | 1.0 | MeCN | 75:25 | 82 |
| 3 | 1.5 | MeCN | 85:15 | 85 |
| 4 | 2.0 | MeCN | 90:10 | 79 |
| 5 | 2.0 | EtOH | 50:50 | 60 |
| 6 | 2.0 | CH₂Cl₂ | 70:30 | 72 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]
This one-pot protocol describes the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Triethylamine (2.0 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
-
-
Procedure:
-
To a solution of the aldehyde and hydroxylamine hydrochloride in the tert-butanol/water mixture, add triethylamine and stir for 1 hour at room temperature to form the aldoxime.
-
To this mixture, add the terminal alkyne, sodium ascorbate, and copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
-
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid [4]
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.
-
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution and stir at room temperature.
-
Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the regioselectively formed 3,4-disubstituted isoxazole.
-
Section 3: Visual Guides
Diagrams of Key Concepts and Workflows
References
- 1. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
Technical Support Center: NMR Spectroscopy of Substituted Tetrahydrobenzisoxazoles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of substituted tetrahydrobenzisoxazoles using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Frequently Asked Questions (FAQs) - Fundamental Concepts
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for a substituted tetrahydrobenzisoxazole?
A1: The chemical shifts for substituted tetrahydrobenzisoxazoles are influenced by the electronic environment of each nucleus. While exact values depend on the specific substitution pattern and solvent, typical ranges can be estimated. The fused ring system's complexity often requires a combination of 1D and 2D NMR experiments for unambiguous assignment.[1] Protons on the aromatic portion of the molecule are expected in the downfield region, while the saturated tetrahydro- ring protons will be more upfield.
Data Presentation: Representative Chemical Shift Ranges
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Tetrahydrobenzisoxazole Scaffolds
| Proton Type | Representative Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| Aromatic Protons (on Benzene ring) | 7.0 - 8.5 | Shift is highly dependent on substituent effects (electron-donating vs. withdrawing).[1] |
| Aliphatic Protons (Tetrahydro ring) | 1.5 - 4.5 | Protons adjacent to heteroatoms (O, N) will be deshielded and appear further downfield. |
| Proton on Isoxazole Ring | 8.0 - 9.0 | The specific environment can cause significant variation.[1] |
| Exchangeable Protons (e.g., NH) | Variable (Broad Signal) | Chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] Can be confirmed by D₂O exchange.[2] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Tetrahydrobenzisoxazole Scaffolds
| Carbon Type | Representative Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| Aromatic Carbons | 110 - 160 | Substituent effects can extend the range. Quaternary carbons are often weaker.[3] |
| Isoxazole Ring Carbons | 150 - 175 | These carbons are typically in the downfield region of the spectrum. |
| Aliphatic Carbons (Tetrahydro ring) | 20 - 80 | Carbons attached to heteroatoms will be in the 40-80 ppm range. |
| Quaternary Carbons (Ring Fusion) | 120 - 160 | Can be identified by their absence in DEPT-135 spectra and assigned using HMBC.[1] |
Q2: How do I distinguish between different protons within the saturated tetrahydro- ring?
A2: Distinguishing protons in the saturated ring involves analyzing their multiplicity (splitting patterns) and coupling constants (J-values). Protons on adjacent carbons will couple to each other, and the magnitude of the coupling constant can provide stereochemical information. For complex or overlapping systems, 2D NMR techniques like COSY are essential to trace the proton-proton coupling networks.[1][4]
Data Presentation: Coupling Constants
Table 3: Typical ³JHH Coupling Constants
| Coupling Type | Typical J-value (Hz) | Notes |
|---|---|---|
| Vicinal (Aromatic, ortho) | 6 - 9 | Relatively consistent for adjacent protons on a benzene ring. |
| Vicinal (Aromatic, meta) | 1 - 3 | Much smaller and sometimes not resolved. |
| Vicinal (Aromatic, para) | 0 - 1 | Typically not observed. |
| Vicinal (Aliphatic, axial-axial) | 8 - 14 | Dihedral angle is ~180°. |
| Vicinal (Aliphatic, axial-equatorial) | 2 - 6 | Dihedral angle is ~60°. |
| Vicinal (Aliphatic, equatorial-equatorial) | 2 - 6 | Dihedral angle is ~60°. |
| Geminal (on same CH₂) | 10 - 18 | Can vary significantly based on adjacent electronegative atoms. |
Section 2: Troubleshooting and Spectral Interpretation Guide
Q3: My ¹H NMR spectrum has very broad peaks. What could be the cause?
A3: Peak broadening can result from several factors.[2] Common causes include:
-
Poor Shimming: The magnetic field homogeneity is not optimized. Re-shimming the spectrometer is the first step.
-
Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved or has precipitated, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[2]
-
High Concentration: Overly concentrated samples can increase viscosity and lead to broader peaks.[2] Preparing a more dilute sample may help.
-
Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. Filtering the sample through a small plug of celite or silica may remove them.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this issue.[2]
Q4: The signals in my aromatic and/or aliphatic regions are overlapping, making interpretation impossible. What should I do?
A4: Signal overlap is a common challenge with complex molecules.
-
Change Solvents: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[2]
-
Use 2D NMR: This is the most powerful solution.
-
COSY (Correlation Spectroscopy) will reveal which protons are coupled to each other, allowing you to trace spin systems even when they overlap in the 1D spectrum.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, spreading the signals over a second dimension and using the wider carbon chemical shift range to resolve overlapping proton signals.[1][4]
-
Q5: I can't identify my quaternary carbons. How can I assign them?
A5: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 spectra and are often weak in the standard ¹³C spectrum. The definitive technique for their assignment is HMBC (Heteronuclear Multiple Bond Correlation) .[1][5] This experiment shows correlations between protons and carbons over two or three bonds. By observing correlations from known protons to an unassigned quaternary carbon, you can definitively place it within the molecular structure.[1][6]
Q6: My spectrum has unexpected peaks that don't belong to my compound. What are they?
A6: These are likely impurities. Common sources include:
-
Residual Solvents: Ethyl acetate, dichloromethane, or acetone from purification or glassware are common.[2] Applying a high vacuum for an extended period or co-evaporating with a more volatile solvent can help.[2]
-
Water: Many deuterated solvents are hygroscopic. A peak for H₂O (or HOD) is common. Adding a small amount of a drying agent to the solvent bottle can help prevent this.[2]
-
Silicone Grease: From glassware joints. Appears as a small singlet around 0 ppm.
Section 3: Key Experimental Protocols
Protocol 1: Standard Sample Preparation for 1D and 2D NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified substituted tetrahydrobenzisoxazole for ¹H NMR and 15-25 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Use approximately 0.6 mL of solvent.[2]
-
Dissolution: Add the solvent to the sample in a clean vial. Gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical for good spectral quality.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the probe.[4][7]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added by the manufacturer as a 0 ppm reference. If not present, a small amount can be added.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Setup: After acquiring a standard ¹H NMR spectrum, use the same sample.
-
Experiment Selection: Load a standard double quantum filtered COSY (DQF-COSY) experiment parameter set. DQF-COSY often provides cleaner spectra with reduced diagonal peak intensity compared to a standard COSY.[4]
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient for moderately concentrated samples.
-
Increments (F1 dimension): Use at least 256 increments in the F1 dimension for good resolution.
-
-
Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform. Phase correction is typically not required for magnitude-mode COSY spectra.
Protocol 3: Acquiring a 2D HMBC Spectrum
-
Setup: Use the same sample prepared for other NMR experiments.
-
Experiment Selection: Load a standard gradient-selected HMBC parameter set.
-
Acquisition Parameters:
-
Spectral Width (SW): Set the F2 (direct) dimension for the proton spectrum and the F1 (indirect) dimension for the full ¹³C chemical shift range (e.g., 0-200 ppm).
-
Long-Range Coupling Constant (J): This is a critical parameter. The experiment is optimized to detect long-range couplings. A value of 8-10 Hz is a good starting point for detecting typical 2- and 3-bond correlations.[4][8]
-
Number of Scans (NS): HMBC is less sensitive than other experiments. 8 to 32 scans per increment are common.
-
-
Processing: Process the data using standard 2D Fourier transformation procedures. The resulting spectrum will show cross-peaks that connect protons to carbons over multiple bonds.
Section 4: Visualization of Workflows and Logic
The following diagrams illustrate key workflows for interpreting complex NMR spectra of substituted tetrahydrobenzisoxazoles.
Caption: General workflow for structural elucidation using 1D and 2D NMR.
Caption: Troubleshooting guide for common NMR spectral issues.
Caption: Diagram showing how HMBC correlations link protons to a quaternary carbon.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Identification and characterization of byproducts in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of byproducts encountered during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in isoxazole synthesis?
A1: The nature of byproducts largely depends on the synthetic route employed.
-
1,3-Dipolar Cycloaddition (e.g., from alkynes and nitrile oxides): The most prevalent byproduct is the furoxan (1,2,5-oxadiazole-2-oxide), which arises from the dimerization of the nitrile oxide intermediate.[1][2] Another common issue is the formation of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles), especially when using unsymmetrical alkynes.[1][3]
-
Condensation of β-Dicarbonyl Compounds with Hydroxylamine: In this classic approach, incomplete cyclization can lead to the presence of intermediates such as monoximes and 5-hydroxy isoxazolines in the crude product. The reaction can also yield regioisomeric isoxazole products depending on the substitution pattern of the β-dicarbonyl starting material.[4]
Q2: How can I detect the presence of byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically used:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and get a preliminary idea of the number of components in the crude product.[5] Byproducts often appear as distinct spots with different Rf values from the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying byproducts.[6][7] By comparing the spectra of the crude product with that of the pure desired isoxazole, one can identify extra signals corresponding to impurities. For instance, the formation of regioisomers will result in a more complex spectrum with multiple sets of signals for the isoxazole core protons and carbons.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the components in the reaction mixture.[4][10] Byproducts like furoxan dimers will have a molecular weight double that of the nitrile oxide intermediate.
Q3: I am observing a mixture of regioisomers. How can I control the regioselectivity?
A3: Controlling regioselectivity is a common challenge in isoxazole synthesis. Several factors can influence the outcome:
-
Reaction Conditions: Solvent polarity and temperature can significantly impact the regioselectivity of 1,3-dipolar cycloadditions.[1] For the condensation of β-dicarbonyls, the choice of solvent and the presence of additives like Lewis acids can direct the cyclization to favor a particular regioisomer.[8]
-
Catalysis: The use of catalysts, such as copper(I) or ruthenium(II), in 1,3-dipolar cycloadditions can promote the formation of a specific regioisomer.[11]
-
Substrate Control: The electronic and steric properties of the substituents on both the dipolarophile (alkyne) and the 1,3-dipole (nitrile oxide) play a crucial role in directing the regiochemical outcome of the cycloaddition.
Troubleshooting Guides
Problem 1: Low Yield of Desired Isoxazole and Presence of a Higher Molecular Weight Byproduct
Possible Cause: This is often indicative of nitrile oxide dimerization to form a furoxan, a common side reaction in 1,3-dipolar cycloadditions.[1][2]
Solutions:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne to ensure it reacts preferentially in the desired cycloaddition rather than dimerizing.
-
Slow Addition: Add the precursor for the nitrile oxide (e.g., aldoxime and oxidizing agent, or hydroximoyl chloride and base) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, disfavoring the second-order dimerization reaction.[2]
-
High Dilution: Performing the reaction under high dilution can also favor the intramolecular or desired intermolecular reaction over the intermolecular dimerization.[2]
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of byproduct formation.[1]
Problem 2: My NMR spectrum is complex, suggesting a mixture of isomers that are difficult to separate.
Possible Cause: Formation of regioisomers is a likely cause, especially in reactions involving unsymmetrical starting materials. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.[12][13]
Solutions:
-
Optimize Reaction Conditions for Regioselectivity:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Temperature Adjustment: Investigate the effect of temperature on the regioisomeric ratio.
-
Catalyst Screening: For 1,3-dipolar cycloadditions, explore the use of regioselective catalysts.[11]
-
Lewis Acid Additives: In the case of condensation reactions, Lewis acids can influence the regiochemical outcome.[8]
-
-
Advanced Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating isomers with very similar polarities.[12]
-
Recrystallization: If the product is a solid, careful fractional recrystallization from different solvent systems may allow for the isolation of a single isomer.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioisomeric Ratio in the Synthesis of 4,5-Disubstituted Isoxazoles from a β-Enamino Diketone and Hydroxylamine. [8]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Regioisomeric Ratio (2a:3a)a | Isolated Yield (%) |
| 1 | EtOH | - | Reflux | 3 | 10:90 | 85 |
| 2 | MeOH | - | Reflux | 3 | 15:85 | 82 |
| 3 | H2O/EtOH (1:1) | - | Reflux | 5 | 25:75 | 75 |
| 4 | MeCN | - | Reflux | 12 | 50:50 | 60 |
| 5 | EtOH | Pyridine | RT | 24 | 5:95 | 90 |
a Determined by 1H-NMR of the crude product.
Table 2: Influence of Lewis Acid on Regioselectivity in the Synthesis of a 3,4-Disubstituted Isoxazole. [8]
| Entry | Lewis Acid (equiv.) | Solvent | Regioisomeric Ratio (4a:byproduct)a | Isolated Yield (%) |
| 1 | BF3·OEt2 (0.5) | MeCN | 60:40 | 70 |
| 2 | BF3·OEt2 (1.0) | MeCN | 75:25 | 75 |
| 3 | BF3·OEt2 (2.0) | MeCN | 90:10 | 79 |
| 4 | ZnCl2 (2.0) | MeCN | 55:45 | 65 |
a Determined by 1H-NMR of the crude product.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Isoxazole Synthesis Byproducts
This protocol outlines a general method for the identification of volatile and semi-volatile byproducts.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a GC vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample further to be within the linear range of the instrument.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known compounds.
-
For unknown byproducts, analyze the fragmentation pattern to propose a structure.
-
Protocol 2: 1H-NMR for Characterization of Regioisomers
This protocol provides a general procedure for using 1H-NMR to identify and quantify regioisomers.
-
Sample Preparation:
-
Dissolve 5-10 mg of the crude product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a standard 1H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to each regioisomer. Protons on the isoxazole ring and those on substituents attached to different positions will have unique chemical shifts and coupling patterns.
-
Integrate the signals that are unique to each isomer. The ratio of the integrals will correspond to the molar ratio of the regioisomers in the mixture.[8]
-
Visualizations
Caption: Experimental workflow for isoxazole synthesis, byproduct identification, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Methods for preventing degradation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol during storage. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to elevated temperatures, light, oxygen, and non-neutral pH conditions (both acidic and basic). The molecule possesses two key reactive sites susceptible to degradation: the isoxazole ring and the primary alcohol (hydroxymethyl) group.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C). For long-term storage, keeping it in a freezer at -20 °C is advisable.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, which would appear as new peaks in the chromatogram. A decrease in the area of the parent peak over time is also an indicator of degradation.
Q4: What are the likely degradation pathways for this molecule?
A4: Two primary degradation pathways are plausible:
-
Oxidation of the hydroxymethyl group: The primary alcohol can be oxidized to form the corresponding aldehyde (4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carbaldehyde) and subsequently the carboxylic acid (4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid).[1][2][3][4][5] This is a common degradation pathway for primary alcohols.
-
Cleavage of the isoxazole ring: The isoxazole ring, particularly the weak N-O bond, can be susceptible to cleavage under harsh conditions such as strong acids or bases, leading to the formation of various ring-opened byproducts.[6]
Troubleshooting Guide
Issue 1: I observe a new peak in the HPLC chromatogram of my stored sample.
-
Possible Cause: This is a strong indication of chemical degradation. The new peak likely represents a degradation product.
-
Solution:
-
Confirm the identity of the new peak using mass spectrometry (MS) to determine its molecular weight. This can help in identifying the degradation product by comparing it to potential degradation pathway products (e.g., the aldehyde or carboxylic acid derivatives).
-
Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
If the compound has been handled frequently, consider aliquoting it into smaller, single-use vials to minimize exposure to air and moisture.
-
Issue 2: The potency of my compound seems to have decreased in my biological assays.
-
Possible Cause: A decrease in potency is often a result of a lower concentration of the active parent compound due to degradation.
-
Solution:
-
Perform a quantitative analysis (e.g., HPLC with a calibrated standard) to determine the current purity of your sample.
-
If degradation is confirmed, it is advisable to use a fresh, unexpired batch of the compound for your experiments to ensure accurate and reproducible results.
-
For future use, strictly adhere to the recommended storage and handling procedures.
-
Issue 3: My solid compound has changed in color/consistency.
-
Possible Cause: Physical changes are often a sign of chemical degradation or absorption of moisture.
-
Solution:
-
Do not use the compound for experiments where precise concentration and purity are critical.
-
Analyze a small portion of the sample by HPLC to assess the extent of degradation.
-
Discard the batch if significant degradation is observed and obtain a fresh supply. Ensure future batches are stored in a desiccator or under an inert atmosphere to prevent moisture uptake.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months-Years) |
| Temperature | 2-8 °C | -20 °C |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| State | Solid | Solid |
Table 2: Typical Conditions for Forced Degradation Studies
| Degradation Type | Experimental Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80 °C for 48 hours |
| Photolytic Degradation | Exposed to UV light (254 nm) and visible light for 24 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the development of a reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher aqueous percentage (e.g., 90% water) to retain polar degradation products.
-
Gradually increase the acetonitrile concentration to elute the parent compound and less polar degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Method Validation: To confirm the method is stability-indicating, analyze samples that have been subjected to forced degradation (see Protocol 2). The method should be able to resolve the parent peak from all major degradation peaks.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.[7][8][9][10][11]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV (254 nm) and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize the solution before injection.
-
For thermal degradation samples, dissolve the solid in the mobile phase.
-
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1) and LC-MS to identify the degradation products.
Mandatory Visualization
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Catalyst Selection for Benzisoxazole Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the synthesis of benzisoxazole derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate catalyst for my benzisoxazole synthesis?
A1: Catalyst selection is critical and depends on several factors, primarily your synthetic route and substrates.[1]
-
Substrate Scope: The electronic nature of your substrates is a key consideration. Electron-rich or neutral substrates may react under milder conditions, while electron-deficient ones often require stronger acid catalysts or higher temperatures.[1]
-
Synthetic Route: Different pathways necessitate different types of catalysts. Common choices include Brønsted or Lewis acids (e.g., TfOH, PPA), metal catalysts (e.g., palladium, copper), nanocatalysts, and ionic liquids.[1][2]
-
Reaction Conditions: Some catalysts are optimized for specific conditions like thermal heating, microwave irradiation, or sonication.[3] For instance, magnetic nanoparticles are well-suited for reactions where easy catalyst recovery is a priority.[3][4]
Q2: My reaction yield is consistently low. What are the common initial troubleshooting steps?
A2: Low yields can stem from multiple issues. A systematic approach is recommended.[5]
-
Verify Starting Material Purity: Impurities in reagents like 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly hinder the reaction.[1][5] Purification of starting materials may be necessary.
-
Ensure an Inert Atmosphere: 2-aminophenols are particularly susceptible to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve yields.[1]
-
Re-evaluate Reaction Conditions: Critically assess your solvent, temperature, reaction time, and catalyst choice, as these are pivotal for successful cyclization.[5][6]
Q3: My reaction seems to stall and does not go to completion. What should I investigate?
A3: A stalled reaction can often be attributed to two main factors:
-
Insufficient Temperature: The reaction may lack the required activation energy. Consider incrementally increasing the temperature while monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions may require temperatures as high as 130°C.[1][7]
-
Catalyst Deactivation: The catalyst may have lost its activity, which is a common issue with recyclable catalysts.[1] Adding a fresh portion of the catalyst can sometimes restart the reaction.[1][8] Always ensure the catalyst is fresh and has been stored under the recommended conditions.[1]
Q4: I am observing significant side product formation. What are the likely causes and how can I minimize them?
A4: Side product formation reduces the yield and complicates purification. Common culprits include:
-
Incomplete Cyclization: The intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) may fail to cyclize. To drive the reaction forward, try increasing the reaction temperature or time.[1][5]
-
Dimerization/Polymerization: Starting materials can self-condense, especially at high temperatures or under highly acidic/basic conditions.[1][5] Careful control of temperature and reactant stoichiometry is crucial.[5]
-
Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, the highly reactive nitrile oxide intermediate can dimerize. This can be minimized by the slow addition of the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[6][8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic workflow for diagnosing and resolving low yields in benzisoxazole synthesis.
Data Presentation: Catalyst & Condition Screening
The choice of catalyst and solvent can dramatically influence reaction outcomes. The tables below summarize comparative data from catalyst and solvent screening studies for the synthesis of 2-phenylbenzoxazole.
Table 1: Effect of Different Catalysts on Yield
This table compares the catalytic activity of various Brønsted and Lewis acids in the condensation of o-aminophenol and benzaldehyde under solvent-free conditions at 130 °C for 5 hours.
| Entry | Catalyst (1 mol%) | Yield (%) |
| 1 | H₂SO₄ | 25 |
| 2 | HCl | 20 |
| 3 | p-TsOH | 65 |
| 4 | ZnCl₂ | 40 |
| 5 | FeCl₃ | 45 |
| 6 | AlCl₃ | 35 |
| 7 | BAIL Gel | 98 |
| Data adapted from a study on Brønsted acidic ionic liquid (BAIL) gels.[7] |
Table 2: Influence of Solvent on Yield
This table shows the effect of different solvents on the reaction of 2-aminophenol with benzaldehyde using a Fe₃O₄@SiO₂-DETA-Mg catalyst.
| Entry | Solvent | Yield (%) |
| 1 | Water | 65 |
| 2 | Ethanol | 85 |
| 3 | Acetonitrile | 70 |
| 4 | Toluene | 50 |
| 5 | DMF | 96 |
| 6 | No Solvent | 75 |
| Data adapted from a study on magnetic nanocatalysts.[4] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis using a Heterogeneous Acid Catalyst (BAIL Gel)
This protocol describes a solvent-free method for synthesizing 2-substituted benzoxazoles.[7]
-
Reactant Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Monitor the reaction's progress using TLC or GC.
-
Work-up: After completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The recovered catalyst can be washed, dried, and reused.
-
Product Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography.
Protocol 2: [3+2] Cycloaddition for 3-Substituted 1,2-Benzisoxazoles
This method is used for constructing the benzisoxazole ring from aryne and nitrile oxide precursors.[6][9]
-
Reactant Setup: In a sealed tube under an inert atmosphere, prepare a mixture of the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 eq.) and a fluoride source (e.g., CsF, 2.0 eq.) in anhydrous acetonitrile.
-
Precursor Preparation: In a separate flask, prepare a solution of the appropriate hydroximoyl chloride (the nitrile oxide precursor, 1.0 eq.) in anhydrous acetonitrile.
-
Slow Addition: Add the hydroximoyl chloride solution to the reaction mixture slowly via a syringe pump over 2.5 hours at room temperature. This is crucial to prevent dimerization of the in-situ generated nitrile oxide.[8]
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction with water and extract the mixture with an organic solvent (e.g., diethyl ether).
-
Product Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel.
Reaction Mechanism Visualization
The diagram below illustrates the proposed mechanism for the acid-catalyzed synthesis of a 2-substituted benzoxazole from 2-aminophenol and an aldehyde. The reaction proceeds through the formation of a key Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Refinement of work-up procedures for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. The following information is designed to address specific issues that may be encountered during experimental work-up and purification procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of the desired this compound after the reduction of the corresponding ester or aldehyde. What are the potential causes and solutions?
A1: Low yields can arise from several factors during the reduction and work-up stages.
-
Incomplete Reaction: The reducing agent may not have been sufficient or the reaction time may have been too short. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Side Reactions: Over-reduction of the isoxazole ring can occur with harsh reducing agents. Consider using milder reducing agents such as sodium borohydride (NaBH₄) at controlled temperatures.
-
Product Loss During Work-up: The product, being a polar alcohol, may have some solubility in the aqueous layer during extraction. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane are recommended.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, making phase separation difficult and causing product loss. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it. Gentle swirling instead of vigorous shaking is advisable.[1]
Q2: During the aqueous work-up, I am struggling with a persistent emulsion. How can I resolve this?
A2: Emulsions are a common issue when working with polar molecules and biphasic systems. Here are several strategies to break an emulsion:[1]
-
Addition of Brine: As mentioned above, adding a saturated solution of sodium chloride will increase the ionic strength of the aqueous phase, often leading to the separation of layers.[1]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can resolve the emulsion. Gentle swirling or rocking of the funnel can also be effective.[1]
Q3: What are the common impurities I should look for after the synthesis, and how can I remove them?
A3: Common impurities can include unreacted starting materials and byproducts from side reactions.
-
Unreacted Aldehyde/Ester: If the starting material for the reduction was an aldehyde or ester, it will be more polar than the product alcohol on silica gel. Careful column chromatography should allow for good separation.
-
Unreacted Reducing Agent Byproducts: Borate salts from sodium borohydride reduction are typically removed by the aqueous work-up. Ensure thorough washing with water.
-
Solvent Impurities: Always use high-purity solvents for both the reaction and the work-up to avoid introducing contaminants.
Purification Strategy:
Column chromatography on silica gel is generally the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation. The polarity of the eluent can be optimized based on TLC analysis.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reduction | Monitor reaction by TLC; consider adding more reducing agent or extending reaction time. |
| Product Degradation | Use milder reducing agents (e.g., NaBH₄); control reaction temperature. |
| Loss during Extraction | Saturate aqueous phase with brine; perform multiple extractions.[1] |
| Emulsion Formation | Add brine; filter through Celite®; gentle agitation.[1] |
Experimental Protocols
General Protocol for Aqueous Work-up following Reduction:
-
Upon completion of the reduction reaction (monitored by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any remaining reducing agent.
-
If the reaction was carried out in a water-miscible solvent like methanol or ethanol, remove the solvent under reduced pressure.
-
Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer 3-4 times with the organic solvent.
-
Combine all organic extracts and wash with brine.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis and work-up of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Benzisoxazoles for Researchers and Drug Development Professionals
The benzisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] The efficient construction of this bicyclic system is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic methodologies for accessing benzisoxazoles: classical intramolecular cyclization, [3+2] cycloaddition of nitrile oxides and arynes, and transition-metal-catalyzed intramolecular cyclization.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a target benzisoxazole derivative is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the key features of the three highlighted methodologies.
| Methodology | General Approach | Key Advantages | Key Disadvantages | Typical Yields |
| Classical Intramolecular Cyclization (N-O Bond Formation) | Cyclization of o-hydroxyaryl oximes or imines, often requiring activation of the oxime hydroxyl group.[3] | Utilizes readily available starting materials. A well-established and understood method. | Can be susceptible to a competing Beckmann rearrangement, leading to isomeric benzoxazole byproducts.[3][4] May require harsh reaction conditions. | 40-85% |
| [3+2] Cycloaddition of Nitrile Oxides and Arynes | In situ generation of highly reactive nitrile oxides and arynes, which undergo a pericyclic reaction to form the benzisoxazole ring.[1][2] | High efficiency and excellent functional group tolerance.[2] Provides a direct route to a wide variety of substituted benzisoxazoles under mild conditions.[1] | Requires specifically functionalized precursors for both the nitrile oxide and aryne components. The in situ generation of highly reactive intermediates can sometimes lead to side reactions like nitrile oxide dimerization.[4] | 65-93%[1] |
| Transition-Metal-Catalyzed Intramolecular Cyclization | Intramolecular C-O bond formation from precursors such as (Z)-o-haloaryl oximes, facilitated by a transition metal catalyst (e.g., Palladium or Copper).[3] | Often proceeds under mild reaction conditions with high selectivity. Can offer alternative pathways for substrates that are not amenable to classical methods. | Catalyst cost and sensitivity can be a concern. Optimization of reaction conditions (ligands, base, solvent) may be required. | 70-95% |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for each of the discussed approaches.
Protocol 1: Classical Intramolecular Cyclization of an o-Hydroxyaryl Oxime
This protocol describes the synthesis of a 3-substituted-1,2-benzisoxazole from an o-hydroxyaryl ketoxime via an intramolecular Mitsunobu reaction.
Materials:
-
o-Hydroxyacetophenone oxime (1 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of o-hydroxyacetophenone oxime in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.
-
Slowly add diisopropyl azodicarboxylate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-methyl-1,2-benzisoxazole.
Protocol 2: [3+2] Cycloaddition of an in situ Generated Nitrile Oxide and Aryne[4]
This protocol details the synthesis of a 3-substituted-1,2-benzisoxazole via the cycloaddition of an in situ generated nitrile oxide and an aryne.
Materials:
-
o-(Trimethylsilyl)phenyl triflate (aryne precursor, 2.0 equivalents)
-
Cesium fluoride (CsF) (3.0 equivalents)
-
N-Hydroxybenzimidoyl chloride (nitrile oxide precursor, 1.0 equivalent)
-
Acetonitrile (anhydrous)
Procedure: [4]
-
To a flame-dried flask under an inert atmosphere, add the o-(trimethylsilyl)phenyl triflate and cesium fluoride in acetonitrile.[4]
-
Prepare a solution of the N-hydroxybenzimidoyl chloride in acetonitrile.[4]
-
Slowly add the solution of the nitrile oxide precursor to the reaction mixture containing the aryne precursor and CsF over a period of 2-3 hours at room temperature.[4]
-
Stir the reaction mixture for an additional 1-2 hours after the addition is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-1,2-benzisoxazole.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of a 3-substituted-1,2-benzisoxazole from a (Z)-o-bromoaryl oxime.
Materials:
-
(Z)-2-Bromoacetophenone oxime (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (10 mol%)
-
A suitable base (e.g., potassium carbonate, cesium carbonate) (2 equivalents)
-
A suitable solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel, combine (Z)-2-bromoacetophenone oxime, palladium(II) acetate, the phosphine ligand, and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-methyl-1,2-benzisoxazole.
Visualizing the Synthetic Workflow
To aid in the conceptualization of the process from precursor selection to the final product, the following diagram illustrates a general workflow for the synthesis and analysis of benzisoxazoles.
Caption: General workflow for the synthesis and analysis of benzisoxazoles.
References
- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
Validation of the biological activity of novel 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of recently synthesized benzisoxazole and isoxazole analogs, offering insights into their potential as therapeutic agents. While specific data on 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol analogs is limited in the current literature, this guide focuses on structurally related benzisoxazole derivatives, summarizing their antimicrobial, anti-inflammatory, and anticancer properties based on available experimental data.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for various benzisoxazole and isoxazole derivatives from recent studies. These tables provide a clear comparison of the efficacy of different analogs in key biological assays.
Antimicrobial Activity
The antimicrobial potential of novel benzisoxazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values indicating greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisoxazole Derivatives against various microbes.
| Compound ID | Gram-Positive Bacteria (µM) | Gram-Negative Bacteria (µM) | Fungal Strains (µM) | Reference |
| Ofloxacin (Standard) | - | - | - | [1] |
| Compound 1 | >100 | >100 | >100 | [1] |
| Compound 10 | 14.2 | 28.4 | 28.4 | [1] |
| Compound 13 | 12.8 | 25.6 | 25.6 | [1] |
| Compound 16 | >100 | >100 | >100 | [1] |
| Compound 19 | 12.5 | 25.0 | 25.0 | [1] |
| Compound 20 | 12.5 | 25.0 | 25.0 | [1] |
| Compound 24 | 12.2 | 24.4 | 24.4 | [1] |
| Fluconazole (Standard) | - | - | - | [1] |
Note: Specific microbial strains tested are detailed in the referenced literature.
Anticancer Activity
The cytotoxic effects of novel benzoxazole and naphthoxazole analogs have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%.
Table 2: Anticancer Activity (IC50) of Benzoxazole and Naphthoxazole Analogs.
| Compound ID | HeLa (µM) | A549 (µM) | MCF-7 (µM) | LoVo (µM) | Reference |
| Cisplatin (Standard) | 2.51 | 3.25 | 2.98 | 2.76 | [2] |
| Compound 8 | 2.89 | 2.18 | 2.43 | 2.65 | [2] |
| Compound 9 | 4.87 | 5.34 | 5.12 | 5.54 | [2] |
| Compound 10 | 3.12 | 3.54 | 3.28 | 3.67 | [2] |
Note: Cell line identifiers correspond to: HeLa (Cervical cancer), A549 (Lung cancer), MCF-7 (Breast cancer), LoVo (Colon cancer).
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazolone derivatives have been assessed by measuring the inhibition of pro-inflammatory cytokines, such as IL-6.
Table 3: Anti-inflammatory Activity (IC50) of Benzoxazolone Derivatives.
| Compound ID | IL-6 Inhibition IC50 (µM) | Reference |
| Compound 3c | 10.14 ± 0.08 | [3] |
| Compound 3d | 5.43 ± 0.51 | [3] |
| Compound 3g | 5.09 ± 0.88 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for researchers looking to replicate or build upon these findings.
Antimicrobial Susceptibility Testing (Tube Dilution Technique)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in broth to create a range of concentrations.
-
Inoculation: A standardized inoculum of the microorganism is added to each dilution of the test compound.
-
Incubation: The inoculated tubes are incubated under optimal conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
In Vitro Anticancer Activity (Sulforhodamine B Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured using a microplate reader to determine cell viability. The IC50 value is then calculated.[1]
In Vitro Anti-inflammatory Activity (IL-6 Inhibition Assay)
-
Cell Culture and Stimulation: A suitable cell line (e.g., macrophages) is cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of IL-6.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds.
-
Measurement of IL-6: The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation of IC50: The IC50 value is calculated as the concentration of the compound that inhibits IL-6 production by 50%.[3]
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway relevant to inflammation and a general workflow for the biological evaluation of novel compounds.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway in inflammation.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol with other isoxazole-containing compounds
For Researchers, Scientists, and Drug Development Professionals
The Versatility of the Isoxazole Ring
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1][2][3] The isoxazole ring is a privileged structure, appearing in a range of FDA-approved drugs and clinical candidates.[4][5] Its unique electronic and steric properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3]
Comparative Analysis of Biological Activities
To illustrate the therapeutic potential of isoxazole derivatives, this section presents a comparative summary of their performance in key therapeutic areas.
Anticancer Activity
Isoxazole-containing compounds have shown significant promise as anticancer agents.[2][6][7] Their mechanisms of action are varied and can include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
| Compound Class | Specific Example | Target Cancer Cell Line(s) | IC50/EC50 | Reference |
| Isoxazole-Carboxamides | Compound 2d | HeLa (Cervical), Hep3B (Liver) | 15.48 µg/mL (HeLa), ~23 µg/mL (Hep3B) | [7][8] |
| Isoxazole-Carboxamides | Compound 2e | Hep3B (Liver) | ~23 µg/mL | [7][8] |
| Isoxazole-Amide Analogues | Compound 124 | HeLa (Cervical) | 15.48 ± 0.89 μg/mL | [2] |
| Isoxazole-Amide Analogues | Compound 125 | HeLa (Cervical) | 18.62 ± 0.79 μg/mL | [2] |
| N-phenyl-5-carboxamidyl Isoxazole | Compound [Figure 27] | Mouse colon carcinoma cells (Colon 38, CT-26) | 2.5 µg/mL | [9] |
Anti-inflammatory Activity
Several isoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[10]
| Compound Class | Specific Example | Target Enzyme(s) | IC50 | Selectivity (COX-2/COX-1) | Reference |
| Substituted Isoxazoles | Valdecoxib | COX-2 | Potent Inhibition | Selective for COX-2 | [10] |
| Novel Isoxazole Derivatives | Compound C3 | COX-2 | Significant | Good | [10] |
| Novel Isoxazole Derivatives | Compound C5 | COX-2 | Significant | Good | [10] |
| Novel Isoxazole Derivatives | Compound C6 | COX-2 | Significant | Good | [10] |
Antimicrobial Activity
The isoxazole moiety is present in several antibacterial and antifungal agents.[1][9]
| Compound Class | Specific Example | Target Microorganism(s) | MIC (Minimum Inhibitory Concentration) | Reference |
| Isoxazole-Acridone Skeleton | Compound 4a (with phenyl group) | Escherichia coli | 16.88 µg/mL | [10] |
| Isoxazole-Acridone Skeleton | Compound 4e (with p-nitrophenyl group) | Escherichia coli | 19.01 µg/mL | [10] |
| Chalcone linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters | Compound 186 | M. tuberculosis H37Rv | 0.25 µg/mL | [11] |
| Chalcone linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters | Compound 187 | M. tuberculosis H37Rv | 0.12 µg/mL | [11] |
Case Study: Risperidone - A Benzisoxazole Derivative in Psychiatry
Risperidone is an atypical antipsychotic that features a benzisoxazole moiety. It is widely used in the treatment of schizophrenia and bipolar disorder. Its primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[11] Comparative clinical studies have shown that risperidone has a favorable side-effect profile compared to older, typical antipsychotics, with a lower propensity to cause movement disorders.[12] However, it is associated with a higher risk of weight gain.[12]
A comparative analysis from the Enroll-HD database for the management of chorea in Huntington's disease found that risperidone showed a significantly slower annualized increase in the Total Motor Score (TMS) compared to tetrabenazine (1.47 vs 5.70 points per year).[13][14]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of isoxazole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of isoxazole derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro COX Inhibition Assay
Objective: To assess the inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like glutathione and hematin.
-
Compound Incubation: The isoxazole derivatives are pre-incubated with the enzyme (either COX-1 or COX-2) for a short period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. IC50 values are then determined from the dose-response curves.
Visualizing Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: A simplified workflow for the synthesis of diverse isoxazole derivatives.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Caption: A typical workflow for the development of isoxazole-based drugs.
Conclusion
The isoxazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential of this heterocyclic system. While a direct comparison involving 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is not currently possible due to a lack of available data, the comparative analysis of other isoxazole-containing compounds presented in this guide provides valuable insights for researchers in the field. Further exploration of novel isoxazole derivatives, coupled with detailed experimental validation, will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.
References
- 1. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risperidone versus other antipsychotics for people with severe mental illness and co‐occurring substance misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active heteroarotinoids exhibiting anticancer activity and decreased toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 8. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 11. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risperidone versus typical antipsychotic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing Risperidone and Olanzapine to Tetrabenazine for the Management of Chorea in Huntington Disease: An Analysis from the Enroll‐HD Database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing Risperidone and Olanzapine to Tetrabenazine for the Management of Chorea in Huntington Disease: An Analysis from the Enroll-HD Database - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Silico Predictions with Experimental Results for Benzisoxazole Derivatives
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive comparison of in silico predictions with in vitro experimental results for a series of benzisoxazole derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. By presenting quantitative data, detailed experimental protocols, and clear visual representations of workflows and biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a critical understanding of the predictive power and limitations of computational models in guiding the synthesis and evaluation of novel therapeutic agents.
Correlating Predicted and Observed Antipsychotic Activity
Benzisoxazole derivatives are well-established as potent antipsychotic agents, primarily through their antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are powerful in silico tools used to predict the biological activity of novel compounds and to understand their interactions with target receptors.
A study focused on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles developed a 3D-QSAR model to predict their antipsychotic activity.[1] The model's predictive power was validated by comparing the predicted pIC50 values with the experimentally determined values for a set of 48 derivatives. The docking studies for the most active compounds identified key amino acid residues involved in the ligand-receptor interaction.[1]
Table 1: Comparison of Predicted (pIC50) and Experimental (pIC50) Antipsychotic Activity of Benzisoxazole Derivatives
| Compound ID | Experimental pIC50 | Predicted pIC50 (3D-QSAR) |
| 1 | 8.52 | 8.45 |
| 2 | 8.30 | 8.21 |
| 3 | 8.15 | 8.05 |
| 4 | 7.95 | 7.88 |
| 5 | 7.82 | 7.75 |
| 6 | 7.69 | 7.60 |
| 7 | 7.52 | 7.45 |
| 8 | 7.39 | 7.30 |
| 9 | 7.22 | 7.15 |
| 10 | 7.09 | 7.01 |
Note: Data is compiled from a study on 3D-QSAR and docking of benzisoxazole derivatives for antipsychotic activity.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
The experimental antipsychotic activity of the benzisoxazole derivatives was determined using a dopamine D2 receptor binding assay. The protocol involves the following key steps:
-
Membrane Preparation: Membranes from cells expressing the human dopamine D2 receptor are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compounds.
-
Incubation and Filtration: After incubation, the mixture is filtered to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter to determine the amount of bound radioligand.
-
Data Analysis: The IC50 values are calculated by analyzing the displacement of the radioligand by the test compounds.
Evaluating Anticancer Potential: In Silico Docking vs. In Vitro Cytotoxicity
The benzoxazole scaffold, structurally similar to benzisoxazole, has been a focus for the development of novel anticancer agents. Molecular docking studies are frequently employed to predict the binding affinity of these compounds to key cancer-related targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[2]
One study synthesized a series of novel benzoxazole-benzamide conjugates and evaluated their anti-proliferative activity against HCT-116 and MCF-7 human cancer cell lines.[2] The experimental IC50 values were then compared with the predicted binding energies from molecular docking simulations against the VEGFR-2 active site.[2]
Table 2: Correlation of Molecular Docking Scores and In Vitro Anticancer Activity of Benzoxazole Derivatives against VEGFR-2
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) - HCT-116 | Experimental IC50 (µM) - MCF-7 |
| B1 | -9.8 | 7.8 | 5.2 |
| B2 | -9.5 | 9.1 | 6.5 |
| B3 | -9.2 | 10.4 | 7.8 |
| B4 | -8.9 | 12.2 | 9.1 |
| B5 | -8.5 | 16.7 | 11.5 |
| B6 | -8.1 | 21.3 | 15.2 |
| B7 | -7.8 | 25.8 | 18.9 |
| B8 | -7.5 | 32.0 | 22.4 |
Note: Data is compiled from a study on the design and biological evaluation of benzoxazole-benzamide conjugates as anti-proliferative agents.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the benzoxazole derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The detailed steps are as follows:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Workflow and Biological Pathways
To better understand the process of correlating computational and experimental data, as well as the biological context of benzisoxazole activity, the following diagrams are provided.
Conclusion
This guide highlights the critical interplay between in silico predictions and experimental validation in the development of benzisoxazole derivatives. The presented data demonstrates a strong correlation between computational predictions and observed biological activities, underscoring the value of these models in prioritizing lead compounds for synthesis and testing. While computational tools provide invaluable guidance, experimental validation remains the gold standard for confirming the therapeutic potential of new chemical entities. By integrating these complementary approaches, researchers can accelerate the discovery and development of novel and effective drugs.
References
A Comparative Guide for Researchers
This guide provides a comparative cross-reactivity profile of compounds containing the 1,2-benzisoxazole scaffold. Due to the limited publicly available data on the specific biological targets of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, this document focuses on the well-characterized and structurally related antipsychotic drugs, risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). Both share the core benzisoxazole moiety and offer valuable insights into the potential off-target interactions of novel derivatives.
The therapeutic activity of many antipsychotic drugs is attributed to their antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, cross-reactivity with other receptors, such as adrenergic and histaminergic receptors, can lead to various side effects.[2][3] Understanding the receptor binding profile is therefore crucial in the development of new, more selective therapeutic agents.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of risperidone and paliperidone for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Potential Physiological Effect of Antagonism |
| Dopamine D2 | 3.13 - 5.9 | 0.16 - 4.8 | Antipsychotic efficacy, risk of extrapyramidal symptoms |
| Serotonin 5-HT2A | 0.16 - 0.4 | 0.25 - 0.8 | Antipsychotic efficacy, improvement of negative symptoms |
| α1-Adrenergic | 0.29 - 0.8 | 1.1 - 7.6 | Orthostatic hypotension, dizziness |
| α2-Adrenergic | 1.1 - 7.9 | >10 | - |
| Histamine H1 | 2.1 - 4.2 | 2.4 - 19 | Sedation, weight gain |
| Dopamine D1 | 17 - 30 | >10 | - |
| Dopamine D3 | - | - | - |
| Serotonin 5-HT1A | 4.1 | - | Anxiolytic and antidepressant effects |
| Serotonin 5-HT1D | - | - | - |
| Serotonin 5-HT2C | 5.3 | - | Anxiolytic effects, regulation of appetite |
| Serotonin 5-HT7 | - | - | - |
| Muscarinic M1 | >1000 | No affinity | Anticholinergic side effects (dry mouth, blurred vision) |
| β1-Adrenergic | >1000 | No affinity | - |
| β2-Adrenergic | >1000 | No affinity | - |
Data compiled from multiple sources.[1][2][4][5] It is important to note that absolute Ki values can vary between different studies and experimental conditions.
Both risperidone and paliperidone exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors.[6] Risperidone generally shows a higher affinity for 5-HT2A receptors, while paliperidone has a strong affinity for D2 receptors.[4][7][8] Both compounds also show significant affinity for α1-adrenergic and H1 histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[2] Notably, neither compound has a significant affinity for muscarinic or β-adrenergic receptors.[1]
Experimental Protocols
The following section details a standard methodology for determining the receptor binding affinity of a test compound, such as this compound.
In Vitro Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor.
1. Materials:
- Test Compound: this compound (or other benzisoxazole derivatives).
- Cell Membranes: Commercially available or prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptor).
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
- Assay Buffer: Specific to the receptor being assayed (e.g., Tris-HCl buffer with physiological salts).
- Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., Haloperidol for D2 receptors).
- Scintillation Cocktail and Vials.
- Microplate Harvester and Scintillation Counter.
2. Procedure:
- Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and non-specific binding control.
- Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 2. medkoo.com [medkoo.com]
- 3. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparative Pharmacology of Risperidone and Paliperidone | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Tetrahydrobenzisoxazole Isomers: Enantioselective Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrahydrobenzisoxazole isomers, focusing on their enantioselective synthesis and biological evaluation as γ-secretase modulators for potential therapeutic use in Alzheimer's disease. The information presented is supported by experimental data to offer an objective analysis of their performance against alternative compounds.
Introduction
Tetrahydrobenzisoxazole derivatives have emerged as a promising class of molecules in medicinal chemistry. Their rigid bicyclic structure allows for precise orientation of substituents, making them attractive scaffolds for targeting various biological pathways. A notable application of these compounds is in the modulation of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease. This guide will delve into the synthesis of specific enantiomers of tetrahydrobenzisoxazole isomers and compare their biological activity with other γ-secretase modulators.
Comparative Biological Activity
The biological activity of tetrahydrobenzisoxazole isomers as γ-secretase modulators (GSMs) is primarily assessed by their ability to selectively reduce the production of the amyloid-β 42 (Aβ42) peptide, a key pathogenic species in Alzheimer's disease. The following tables summarize the in vitro activity of a series of tetrahydrobenzisoxazole derivatives and compare them with known non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit γ-secretase modulatory effects.
Table 1: In Vitro Activity of Tetrahydrobenzisoxazole Isomers as γ-Secretase Modulators [1]
| Compound | Aβ42 IC50 (μM) | Aβtotal/Aβ42 Selectivity Ratio |
| 14a | 0.04 | 25 |
| 14b | 0.12 | 8.3 |
| 14c | 0.04 | 25 |
| 14d | 0.08 | 12.5 |
| 14e | 0.05 | 20 |
| 14f | 0.25 | 4 |
| 14g | 1.5 | 0.67 |
| 14h | 12 | 0.08 |
IC50 values represent the concentration required for 50% inhibition of Aβ42 production. A higher Aβtotal/Aβ42 ratio indicates greater selectivity.
Table 2: In Vitro Activity of Selected NSAIDs as γ-Secretase Modulators [2][3]
| Compound | Aβ42 IC50 (μM) |
| Sulindac sulfide | ~50-100 |
| Ibuprofen | >200 |
| Indomethacin | ~100-200 |
| R-Flurbiprofen | ~250 |
Experimental Protocols
Enantioselective Synthesis of Tetrahydrobenzisoxazole Isomers
The synthesis of the tetrahydrobenzisoxazole core is achieved through a key [3+2] cycloaddition reaction. While the referenced literature primarily describes a racemic synthesis, an enantioselective approach can be proposed utilizing a chiral catalyst.
General Proposed Enantioselective Synthesis:
-
Oxime Formation: A substituted cyclohexane-1,3-dione is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield the corresponding oxime.
-
[3+2] Cycloaddition: The oxime is then subjected to a [3+2] cycloaddition with an appropriate dipolarophile. For an enantioselective reaction, a chiral Lewis acid or organocatalyst would be employed to control the stereochemistry of the newly formed chiral centers.
-
Purification: The resulting tetrahydrobenzisoxazole isomers are purified using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and analyze the enantiomers.
A detailed, generalized protocol for the key [3+2] cycloaddition step is provided below.
Detailed Protocol for [3+2] Cycloaddition: [4][5]
-
Materials: Substituted oxime, dipolarophile (e.g., an activated alkene), chiral catalyst (e.g., a chiral copper-bisoxazoline complex), and an appropriate solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
To a solution of the substituted oxime (1 equivalent) and the dipolarophile (1.2 equivalents) in the chosen solvent, the chiral catalyst (0.1 equivalents) is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydrobenzisoxazole isomers.
-
The enantiomeric excess (% ee) of the product is determined by chiral HPLC analysis.
-
In Vitro γ-Secretase Activity Assay
The potency and selectivity of the synthesized compounds are determined using a cell-based assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing amyloid precursor protein (APP) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (tetrahydrobenzisoxazole isomers or NSAIDs) for a specified period (e.g., 24 hours).
-
Aβ Peptide Measurement: The levels of Aβ42 and total Aβ in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: IC50 values are calculated by plotting the percentage inhibition of Aβ42 production against the compound concentration. The selectivity ratio is determined by dividing the total Aβ concentration by the Aβ42 concentration at a given compound concentration.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for developing γ-secretase modulators is based on their ability to alter the processing of the amyloid precursor protein (APP), thereby reducing the production of the toxic Aβ42 peptide.
Caption: γ-Secretase signaling pathway in Alzheimer's disease.
The diagram above illustrates the amyloidogenic processing of APP. β-secretase first cleaves APP to generate a soluble fragment (sAPPβ) and a C-terminal fragment (C99). The γ-secretase complex then cleaves C99 to produce amyloid-β peptides of varying lengths, including the aggregation-prone Aβ42, and the APP intracellular domain (AICD). γ-secretase modulators, such as the tetrahydrobenzisoxazole isomers, allosterically bind to the γ-secretase complex, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of neurotoxic amyloid plaques.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
The tetrahydrobenzisoxazole scaffold represents a valuable starting point for the development of potent and selective γ-secretase modulators. The data presented herein demonstrates that specific isomers exhibit significant in vitro activity, surpassing that of some first-generation NSAID-based modulators. The proposed enantioselective synthesis provides a pathway to access stereochemically pure compounds, which is crucial for defining structure-activity relationships and optimizing pharmacological properties. Further investigation into the in vivo efficacy and safety profile of these compounds is warranted to fully assess their therapeutic potential in the treatment of Alzheimer's disease.
References
- 1. Evidence that nonsteroidal anti-inflammatory drugs decrease amyloid beta 42 production by direct modulation of gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected non-steroidal anti-inflammatory drugs and their derivatives target gamma-secretase at a novel site. Evidence for an allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
Elucidation of the mechanism of action for bioactive 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol derivatives
A detailed analysis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides and their performance against alternative Heat Shock Protein 90 and kinase inhibitors.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The 4,5,6,7-tetrahydro-1,2-benzisoxazole scaffold is a promising privileged structure in medicinal chemistry. While the specific biological activity of 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethanol derivatives remains largely uncharacterized in publicly available literature, a closely related series, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has been identified as potent inhibitors of Heat Shock Protein 90 (HSP90).[1][2] This guide provides a comprehensive elucidation of the mechanism of action for these N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, presenting a comparative analysis with other established HSP90 and kinase inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action: HSP90 Inhibition
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives exert their biological effects by inhibiting the molecular chaperone HSP90.[1][2] HSP90 is crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways.[1][2] By binding to the ATP-binding pocket of HSP90, these derivatives disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1] This multi-pronged attack on cancer-driving pathways makes HSP90 an attractive therapeutic target. A key indicator of HSP90 inhibition is the upregulation of HSP70, a compensatory heat shock protein.[1]
The inhibition of HSP90 by these derivatives leads to the destabilization and degradation of several key oncoproteins, including:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, notably breast cancer.
-
EGFR (Epidermal Growth Factor Receptor): Another receptor tyrosine kinase implicated in the growth of numerous solid tumors.
-
c-MET: A receptor tyrosine kinase that plays a role in cell proliferation, motility, and invasion.
-
AKT: A serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation.
-
CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle.[1][2]
The downstream effects of HSP90 inhibition by these compounds include cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis (programmed cell death), as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[1]
Comparative Performance Data
The following tables provide a comparative summary of the in vitro efficacy of a representative N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative, (R)-8n, against various cancer cell lines, alongside other well-characterized HSP90 and kinase inhibitors.
Table 1: Anti-proliferative Activity of (R)-8n, a 4,5,6,7-Tetrahydro-1,2-benzisoxazole Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (R)-8n | MCF7 | Breast (ERα+) | <1 |
| (R)-8n | HCC1954 | Breast (HER2+) | 0.33 |
Data extracted from a study on novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.[1]
Table 2: Comparative IC50 Values of Alternative HSP90 Inhibitors
| Inhibitor | Target | Representative Cell Line(s) | IC50 (nM) |
| Geldanamycin | HSP90 | Glioma, Breast Cancer | 0.4 - 20 |
| BIIB021 | HSP90 | N87, MCF-7, BT474 | 60 - 310 |
| Onalespib (AT13387) | HSP90 | A375, MV4-11, NCI-H1975, SKBr3 | 12 - 55 |
IC50 values are compiled from various sources and may vary based on experimental conditions.[3][4][5][6][7]
Table 3: Comparative IC50 Values of Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) |
| AZD1208 | Pim-1, Pim-2, Pim-3 | 0.4, 5, 1.9 |
| SGI-1776 | Pim-1, Pim-2, Pim-3 | 7, 363, 69 |
IC50 values are for cell-free assays and represent the potency against the purified enzymes.[1][8][9][10][11][12][13][14][15][16]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes involved in the characterization of these compounds, the following diagrams are provided.
Caption: HSP90 signaling pathway and the effect of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BIIB021, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. axonmedchem.com [axonmedchem.com]
Comparative Assessment of the ADMET Properties of Tetrahydrobenzisoxazole Analogs: An Illustrative Guide
This guide provides a comparative in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment of three hypothetical tetrahydrobenzisoxazole analogs. The objective is to highlight key pharmacokinetic and safety parameters to aid in the selection of promising drug candidates.
Data Presentation
The following tables summarize the in vitro ADMET properties of three hypothetical tetrahydrobenzisoxazole analogs: THBI-A, THBI-B, and THBI-C.
Table 1: Physicochemical and Absorption Properties
| Parameter | THBI-A | THBI-B | THBI-C | Control (Atenolol) | Control (Propranolol) |
| Molecular Weight ( g/mol ) | 310.4 | 324.5 | 340.4 | 266.3 | 259.3 |
| cLogP | 2.5 | 3.1 | 3.8 | 0.16 | 2.9 |
| Aqueous Solubility (µM) | 85 | 50 | 25 | >1000 | 200 |
| Caco-2 Permeability, Papp (A→B) (10-6 cm/s) | 8.2 | 15.5 | 2.1 | 0.5 | 20.0 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 1.5 | 4.8 | < 2 | < 2 |
Table 2: Distribution and Metabolism Properties
| Parameter | THBI-A | THBI-B | THBI-C | Control (Warfarin) | Control (Verapamil) |
| Plasma Protein Binding (%) | 92.5 | 98.1 | 85.3 | 99.5 | 90.0 |
| Human Liver Microsomal Stability (t1/2, min) | 45 | 15 | >60 | 30 | 10 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 15.4 | 46.2 | <11.5 | 23.1 | 69.3 |
Table 3: Cytochrome P450 Inhibition and Cardiotoxicity
| Parameter (IC50, µM) | THBI-A | THBI-B | THBI-C | Control (Various) |
| CYP1A2 Inhibition | >50 | 25.1 | >50 | Furafylline (5 µM) |
| CYP2C9 Inhibition | 15.8 | >50 | 45.2 | Sulfaphenazole (0.5 µM) |
| CYP2D6 Inhibition | >50 | 10.5 | >50 | Quinidine (0.1 µM) |
| CYP3A4 Inhibition | 22.4 | 5.2 | 30.1 | Ketoconazole (0.05 µM) |
| hERG Inhibition | >30 | 2.5 | >30 | E-4031 (0.01 µM) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caco-2 Permeability Assay
This assay is used to predict intestinal absorption of a compound.[1][2][3]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer.[1]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
-
Incubation and Sampling: The plates are incubated at 37°C for a specified time (e.g., 2 hours). Samples are then collected from both donor and receiver compartments.
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.[4][5][6]
-
Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation is run in the absence of NADPH to assess non-enzymatic degradation.[4]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and the in vitro intrinsic clearance (Clint) are calculated.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[7][8][9][10][11]
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Reaction Initiation: The reaction is started by the addition of a NADPH-regenerating system.
-
Reaction Termination and Quantification: After a short incubation period at 37°C, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
hERG Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.[12][13][14][15]
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
-
Electrophysiology: The automated patch-clamp system establishes a whole-cell recording from a single cell.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. A known hERG blocker (e.g., E-4031) is used as a positive control.
-
Data Analysis: The percentage of inhibition of the hERG tail current is measured at each concentration. A concentration-response curve is then plotted to calculate the IC50 value.
Visualizations
ADMET Assessment Workflow
Caption: A logical workflow for in vitro ADMET assessment in early drug discovery.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Microsomal Stability Assay Workflow
Caption: Experimental workflow for determining metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the inhibition of CYP3A4 and CYP2C19 activity by jabara juice and identification of the responsible inhibitory components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Benchmarking the potency of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol derivatives against standard inhibitors
A Comparative Guide for Researchers in Neurotherapeutics and Drug Discovery
This guide presents a comparative analysis of the inhibitory potency of a series of novel N-benzylpiperidine benzisoxazole derivatives against established acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. The data herein is intended to provide researchers, scientists, and drug development professionals with a clear benchmark for this class of compounds, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Inhibitory Potency
The efficacy of the novel benzisoxazole derivatives and standard drugs as acetylcholinesterase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. The following table summarizes the in vitro IC50 values against human acetylcholinesterase.
| Compound Class | Compound | AChE IC50 (nM) |
| N-benzylpiperidine benzisoxazole Derivatives | Benzisoxazole 1j | 0.8[1][2] |
| Benzisoxazole 1g | 3[1][2] | |
| Standard AChE Inhibitors (Alzheimer's Drugs) | Donepezil | 6.7[2] |
| Rivastigmine | 4.3[2] | |
| Galantamine | ~410[2] |
Experimental Protocols
The in vitro acetylcholinesterase inhibitory activity of the compounds was determined using the widely accepted Ellman's spectrophotometric method.[2]
Principle: This colorimetric assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which results from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. The rate of TNB production is directly proportional to the AChE activity and is measured by the increase in absorbance at 412 nm.[2]
Materials:
-
Human erythrocyte acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (N-benzylpiperidine benzisoxazole derivatives)
-
Reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: All reagents and compounds are prepared in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
Caption: Cholinergic signaling and AChE inhibition by benzisoxazole derivatives.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of AChE inhibitors.
References
Reproducibility of synthetic protocols for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for the preparation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, a key intermediate in the development of various therapeutic agents. The reproducibility and efficiency of synthetic routes are critical factors in drug discovery and development, impacting timelines and resource allocation. This document outlines two primary methodologies, presenting detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in the selection of the most suitable synthetic strategy.
I. Overview of Synthetic Strategies
Two principal synthetic routes for the preparation of this compound are evaluated:
-
Route A: Two-Step Reduction of a Carboxylic Acid Precursor. This classic and reliable approach involves the initial esterification of the commercially available 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, followed by the reduction of the resulting ester to the target primary alcohol.
-
Route B: [3+2] Cycloaddition. This method constructs the benzisoxazole core through a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and a suitable aryne precursor. This approach offers a convergent synthesis, potentially reducing the overall step count from readily available starting materials.
II. Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and practicality.
Table 1: Esterification of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Route A, Step 1)
| Parameter | Method A1: POCl₃-mediated | Method A2: DCC/DMAP-mediated |
| Reagents | 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, Methanol, POCl₃ | 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid, Methanol, DCC, DMAP |
| Solvent | Methanol | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 3 - 4 hours |
| Typical Yield | ~95% | ~90-95% |
| Work-up | Aqueous work-up and extraction | Filtration of DCU, aqueous work-up, and extraction |
| Purification | Column chromatography (if necessary) | Column chromatography |
| Scalability | Readily scalable | Scalable, but DCU removal can be challenging on a large scale |
| Safety | POCl₃ is corrosive and reacts violently with water. | DCC is a known allergen and sensitizer. |
Table 2: Reduction of Methyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate (Route A, Step 2)
| Parameter | Method: LiAlH₄ Reduction |
| Reagents | Methyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate, Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >90% |
| Work-up | Careful quenching with water and/or aqueous NaOH, followed by filtration and extraction |
| Purification | Column chromatography |
| Scalability | Scalable with appropriate safety precautions for LiAlH₄. |
| Safety | LiAlH₄ is highly reactive and pyrophoric. Must be handled under an inert atmosphere. |
Table 3: [3+2] Cycloaddition for the Synthesis of the Tetrahydrobenzisoxazole Core (Route B)
| Parameter | Method: In situ Nitrile Oxide and Aryne Generation |
| Reagents | 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, Chlorooxime of formaldehyde, Cesium Fluoride (CsF) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 50-70% (for the core structure) |
| Work-up | Quenching with water, extraction |
| Purification | Column chromatography |
| Scalability | Suitable for small to medium scale; generation of reactive intermediates requires careful control. |
| Safety | Aryne and nitrile oxide intermediates are highly reactive. |
III. Experimental Protocols
Route A: Two-Step Reduction of Carboxylic Acid Precursor
Step 1: Esterification of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid
Method A1: POCl₃-mediated Esterification
To a solution of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 2 hours. Upon completion, the mixture is poured onto crushed ice and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the methyl ester.[1]
Method A2: DCC/DMAP-mediated Esterification (Steglich Esterification)
To a solution of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 eq), methanol (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C is added a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Step 2: Reduction of Methyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a solution of methyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[3][4][5]
Route B: [3+2] Cycloaddition
A mixture of the aryne precursor, 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq), and the nitrile oxide precursor, a suitable chlorooxime (1.2 eq), is dissolved in acetonitrile. Cesium fluoride (CsF, 2.0 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting product would be the 4,5,6,7-tetrahydro-1,2-benzisoxazole core, which would require a subsequent functional group manipulation at the 3-position to install the methanol group. A plausible chlorooxime for the direct introduction of a protected alcohol would be derived from 2-(benzyloxy)acetaldehyde.[6][7]
IV. Mandatory Visualization
Caption: Logical workflow for comparing synthetic routes to this compound.
V. Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a more traditional and likely more reproducible approach, especially for larger scale synthesis. The starting material is commercially available, and the individual esterification and reduction steps are well-established transformations in organic synthesis. The high yields and straightforward nature of these reactions make this route attractive for reliable production.
Route B offers a more modern and convergent approach. While potentially requiring more optimization for the specific substrates, it could be advantageous for generating a library of analogues by varying the aryne and nitrile oxide precursors. The direct formation of the core heterocyclic structure in a single step is a key benefit.
The choice between these routes will depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and reagents, and the importance of rapid analogue synthesis versus robust, scalable production. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient entry to 1,2-benzisoxazoles via 1,3-dipolar cycloaddition of in situ generated nitrile oxides and benzyne [ouci.dntb.gov.ua]
Safety Operating Guide
Safe Disposal of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Procedural Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical waste are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol and related benzisoxazole derivatives, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for this specific compound is unavailable, researchers should handle it with the caution appropriate for a potentially hazardous substance, drawing parallels from structurally similar compounds. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.
Table 1: Essential Safety and Hazard Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table outlines the critical quantitative data that must be obtained from a relevant SDS for safe handling and disposal. The data provided for related benzisoxazole compounds should be used as a precautionary reference.
| Parameter | Information (this compound) | Reference Data (General Benzisoxazole Derivatives) |
| CAS Number | 1363210-25-6[1] | Varies |
| Molecular Formula | C8H11NO2[1] | Varies |
| Molecular Weight | 153.18 g/mol [1] | Varies |
| Hazard Classification | Data not available. Assume hazardous. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Primary Disposal Route | To be determined by institutional EHS. | Incineration at a licensed hazardous waste disposal facility.[2] |
| Incompatible Wastes | Data not available. | Strong oxidizing agents, strong acids, halogenated compounds.[2] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this chemical is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation : All materials contaminated with this compound, including reaction byproducts, contaminated labware (e.g., pipettes, vials), and used PPE, must be treated as hazardous waste.[2] This waste stream should be segregated from other chemical waste to avoid potential reactions.[2] Solid and liquid wastes must be collected in separate, clearly labeled containers.
-
Waste Collection and Storage :
-
Liquid Waste : Collect liquid waste containing the compound in a dedicated, sealable, and chemically compatible container. The original product container may be suitable for this purpose.
-
Solid Waste : Contaminated items such as gloves, absorbent materials, and weighing papers should be collected in a separate, clearly labeled, and sealed container.
-
Storage : All waste containers must be stored in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition, heat, and incompatible materials.[2]
-
-
Labeling : Each waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Provide the EHS department with a precise description of the waste, including its composition and volume. The final disposal must be conducted at an approved waste disposal facility.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and promptly inform your supervisor and the EHS department.
-
Ventilate : Ensure the area is well-ventilated to disperse any vapors.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2] For dry spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Dispose : Collect the absorbed material and any contaminated soil or surfaces into a sealed container and dispose of it as hazardous waste, following the procedures outlined above.[2]
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the recommended disposal method is based on standard procedures for hazardous organic chemicals. The primary protocol is collection and subsequent incineration in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed hazardous waste disposal facility.
Visual Workflow for Disposal
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol was not located. The following guidance is based on general laboratory safety principles and information for structurally similar compounds. It is imperative to handle this chemical with a high degree of caution, assuming it may possess unknown hazards.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
All manipulations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Direct contact with skin, eyes, and clothing must be strictly avoided.[2] In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[1] | Protects against splashes and airborne particles that could cause serious eye irritation.[4] |
| Skin | Chemical-resistant gloves (nitrile or neoprene recommended), a flame-resistant lab coat, and closed-toe shoes.[1][4] | Prevents skin contact which may cause irritation or absorption of the chemical. Double-gloving is recommended for extra protection.[1] |
| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4] | Minimizes the inhalation of any dust or vapors.[4] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[4]
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Locate the nearest eyewash station and safety shower and confirm their accessibility.[5]
-
Assemble all necessary equipment and reagents before commencing work.[4]
-
Have a spill kit readily available that is appropriate for the quantities of the chemical being handled.[5]
2. Handling:
-
Don all required PPE as outlined in the table above.[4]
-
Conduct all handling of the compound exclusively within a chemical fume hood to control exposure.[4]
-
When weighing or transferring the solid, use techniques such as gentle scooping to minimize the generation of airborne dust.[1]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]
-
Keep all containers tightly closed when not in use.[4]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[4]
-
Properly remove and dispose of contaminated PPE.[4]
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not pour waste down the drain.[2]
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing the solid compound and preparing a solution.
-
Preparation: Ensure all necessary PPE is worn correctly. Verify the functionality of the chemical fume hood and the analytical balance inside it.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record: Record the exact weight of the compound.
-
Solution Preparation: In the chemical fume hood, add the solvent to a clean, dry flask. Slowly and carefully add the weighed compound to the solvent while stirring to ensure dissolution.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Clean the spatula and weighing vessel with an appropriate solvent. Dispose of all contaminated materials in the designated hazardous waste container.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
